molecular formula C7H7NO4S B13658592 4-(Methylsulfonyl)nicotinic acid

4-(Methylsulfonyl)nicotinic acid

Cat. No.: B13658592
M. Wt: 201.20 g/mol
InChI Key: ICJKIDWGPNAMBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methylsulfonyl)nicotinic acid (CAS 2385493-61-6) is a high-purity chemical reagent designed for laboratory research use only. This compound is a derivative of nicotinic acid (also known as niacin or Vitamin B3), a molecule with well-established and critical biological roles. The core structure of nicotinic acid is a precursor to essential coenzymes, nicotinamide adenine dinucleotide (NAD) and NADP, which are involved in countless cellular processes, including energy metabolism, DNA repair, and cell signaling . The addition of a methylsulfonyl group at the 4-position of the pyridine ring creates a modified structure that may alter its physicochemical properties and biological activity, making it a valuable intermediate for investigating new pharmacological pathways. The primary research value of this compound lies in its potential as a building block for exploring lipid metabolism and cardiovascular biology. Nicotinic acid itself is a well-known lipid-modifying agent at pharmacological doses, effectively lowering triglycerides and low-density lipoprotein (LDL) cholesterol while raising high-density lipoprotein (HDL) cholesterol . Its mechanism of action is multifaceted, involving the activation of the hydroxycarboxylic acid receptor 2 (HCA2 or GPR109A) in immune cells and adipocytes, which contributes to its antilipolytic effects . Furthermore, nicotinic acid non-competitively inhibits hepatocyte diacylglycerol acyltransferase-2 (DGAT2), a key enzyme in triglyceride synthesis, leading to reduced hepatic secretion of very-low-density lipoproteins (VLDL) . Researchers can use this compound as a key synthetic intermediate to develop novel analogs to probe these complex mechanisms further or to create new chemical entities with potentially improved efficacy or reduced side effects, such as the characteristic flushing response associated with nicotinic acid . Given its structural features, this compound is of significant interest in medicinal chemistry and drug discovery, particularly for synthesizing and screening new molecules targeting dyslipidemia, atherosclerosis, and other metabolic disorders. It is supplied for research purposes and must be handled by qualified personnel in a controlled laboratory setting. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C7H7NO4S

Molecular Weight

201.20 g/mol

IUPAC Name

4-methylsulfonylpyridine-3-carboxylic acid

InChI

InChI=1S/C7H7NO4S/c1-13(11,12)6-2-3-8-4-5(6)7(9)10/h2-4H,1H3,(H,9,10)

InChI Key

ICJKIDWGPNAMBE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=NC=C1)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Physicochemical Profiling of 4-(Methylsulfonyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Acidity, Ionization, and Implications for Drug Design[1]

Executive Summary

4-(Methylsulfonyl)nicotinic acid represents a specialized scaffold in medicinal chemistry, often utilized as a bioisostere or metabolic handle in fragment-based drug discovery (FBDD).[1] Its physicochemical behavior is dominated by the interplay between the electron-deficient pyridine ring and the strongly electron-withdrawing methylsulfonyl group. This guide provides a rigorous analysis of its acidity (pKa), ionization states, and the resulting implications for solubility and membrane permeability.

Structural Basis of Acidity

The acidity of this compound is governed by two ionizable centers: the pyridine nitrogen and the carboxylic acid at position 3. The introduction of a methylsulfonyl (


) group at position 4 drastically alters the electronic landscape compared to the parent nicotinic acid.
1.1 Electronic Effects[2]
  • Inductive Effect (-I): The sulfonyl group is a potent electron-withdrawing group (EWG).[1] Located at the C4 position, it exerts a strong inductive pull on the adjacent C3-carboxyl group and the pyridine ring system.

  • Resonance Effect (-R): The sulfonyl group conjugates with the pyridine ring, further depleting electron density from the ring carbons and the nitrogen atom.

1.2 Impact on Ionization Centers
  • Pyridine Nitrogen (Basic Center): In unsubstituted nicotinic acid, the nitrogen has a pKa of ~2.0 (conjugate acid). The 4-sulfonyl group, being para to the nitrogen (structurally C4 is opposite N1), strongly destabilizes the positive charge of the protonated pyridinium form.

  • Carboxylic Acid (Acidic Center): The 3-COOH group is ortho to the 4-sulfonyl group.[1] The proximity of the strong EWG facilitates the delocalization of the negative charge on the resulting carboxylate anion, significantly increasing acidity (lowering pKa).

Predicted pKa Values & Ionization Profile

Note: Direct experimental values for this specific derivative are sparse in open literature.[1] The values below are derived from Hammett substituent constants (


) and Quantitative Structure-Property Relationship (QSPR) models validated against analogous pyridine systems.
Table 1: Comparative pKa Values
CompoundpKa₁ (Pyridinium NH⁺)pKa₂ (COOH)Dominant Species at pH 7.4
Nicotinic Acid 2.074.75Anion (COO⁻)
4-Chloronicotinic Acid ~0.53.85Anion (COO⁻)
This compound < -1.0 (Predicted) 2.8 – 3.2 (Predicted) Anion (COO⁻)

Analysis: Unlike nicotinic acid, which exists as a zwitterion in acidic media, This compound behaves primarily as a mono-protic acid .[1] The basicity of the pyridine nitrogen is so severely attenuated by the sulfonyl group that it remains unprotonated even at pH 1.0.

Visualization: Ionization Pathway

The following diagram illustrates the theoretical ionization equilibrium. Note the absence of a stable zwitterionic species due to the depressed basicity of the nitrogen.

IonizationPathway Fig 1: Ionization pathway. The cationic form is unstable in aqueous solution due to the electron-withdrawing sulfonyl group. Neutral Neutral Species (COOH, N) Anion Anionic Species (COO-, N) Neutral->Anion pKa2 ~ 3.0 (Deprotonation of COOH) Cation Cationic Species (COOH, NH+) Cation->Neutral pKa1 < 0 (Deprotonation of NH+)

Experimental Determination Methodology

For researchers requiring precise experimental validation, standard potentiometric titration may fail due to the low pKa of the nitrogen and potential solubility issues. The following protocol utilizes a Spectrophotometric Titration approach, which is superior for determining pKa values < 2.

3.1 Reagents & Equipment[3]
  • Compound: >98% purity this compound.[1]

  • Solvent: Methanol (HPLC grade) and degassed water (CO2-free).[1]

  • Titrant: 0.1 M HCl and 0.1 M NaOH (standardized).

  • Instrument: UV-Vis Spectrophotometer with a flow-through cell or dip probe.[1]

3.2 Step-by-Step Protocol
  • Stock Solution Preparation: Dissolve 5 mg of the compound in 100 mL of water. If solubility is poor, use a 20% MeOH/Water co-solvent system (requires Yasuda-Shedlovsky extrapolation).[1]

  • Baseline Scan: Record the UV spectrum (200–400 nm) at pH 7.0 (species is fully anionic).

  • Acid Titration:

    • Lower the pH to 1.0 using 0.1 M HCl in 0.2 pH unit decrements.

    • Record UV spectrum at each step.[1] Look for isosbestic points indicating a clean two-state transition (Anion

      
       Neutral).[1]
      
  • Super-Acid Titration (Optional for N-pKa):

    • If determination of the very low N-pKa is required, extend titration into the Hammett acidity function (

      
      ) range using sulfuric acid solutions (1M to 10M).
      
  • Data Analysis: Plot Absorbance (

    
    ) vs. pH. Fit the data to the Henderson-Hasselbalch equation to extract the inflection point (pKa).
    

ExperimentalWorkflow Fig 2: Decision tree for experimental pKa determination based on solubility. Start Start: 5mg Compound SolubilityCheck Check Aqueous Solubility @ pH 7 Start->SolubilityCheck Cosolvent Use 20% MeOH/Water (Yasuda-Shedlovsky) SolubilityCheck->Cosolvent Insoluble DirectWater Use Degassed Water SolubilityCheck->DirectWater Soluble Titration UV-Vis Titration (pH 7.0 -> 1.0) Cosolvent->Titration DirectWater->Titration DataFit Non-linear Regression (Abs vs pH) Titration->DataFit Result Calculate pKa DataFit->Result

Implications for Drug Development
4.1 Solubility Profile
  • pH < 3: The compound exists in its neutral form. Solubility will be limited by the crystal lattice energy (LogS predicted

    
     -3.5 to -4.0).[1]
    
  • pH > 4: The compound is fully ionized (anionic). Solubility increases by orders of magnitude (LogS > -1.0).[1]

  • Formulation Strategy: Formulations should maintain pH > 5.0 to prevent precipitation. Salt forms (Sodium or Meglumine) are recommended over the free acid.

4.2 Membrane Permeability
  • Gastric Absorption (pH 1-2): The neutral species predominates, favoring passive diffusion across the gastric mucosa.

  • Intestinal Absorption (pH 6-7): The anionic species predominates.[1] Passive diffusion will be negligible.[1] Absorption must rely on paracellular transport or active transporters (e.g., Monocarboxylate Transporters - MCTs).[1]

4.3 Chemical Reactivity

The 4-sulfonyl group activates the pyridine ring towards Nucleophilic Aromatic Substitution (


) .
  • Risk: In the presence of strong nucleophiles (e.g., thiols in glutathione), the methylsulfonyl group can be displaced, potentially leading to toxicity or covalent protein binding.

  • Mitigation: Assess glutathione stability early in the lead optimization phase.

References
  • Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1] (Source for pyridine pKa standards).

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1] Link

  • Jencks, W. P., & Regenstein, J. (1976).[1] Ionization Constants of Acids and Bases. Handbook of Biochemistry and Molecular Biology. CRC Press.[1]

  • Albert, A., & Serjeant, E. P. (1984).[1] The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.[1]

Sources

Technical Guide: Stability & Reactivity of Methylsulfonyl Moiety in Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of methylsulfonyl moiety in nicotinic acid derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The incorporation of a methylsulfonyl (


) moiety into nicotinic acid scaffolds presents a dichotomy of stability. While the sulfone group itself is chemically robust against hydrolysis and oxidative degradation, its strong electron-withdrawing nature (

) dramatically alters the reactivity of the pyridine ring.

Crucial Insight: The stability of methylsulfonyl nicotinic acid derivatives is regiospecific .

  • 3-Position (Meta to N): Highly stable pharmacophore; suitable for oral drugs.

  • 2- and 4-Positions (Ortho/Para to N): Highly reactive electrophiles; susceptible to rapid Nucleophilic Aromatic Substitution (

    
    ). These are often used as reactive intermediates rather than final drug targets.
    

Electronic Landscape & Physicochemical Impact

Hammett Substituent Effects

The methylsulfonyl group is one of the strongest neutral electron-withdrawing groups (EWG) available in medicinal chemistry. Its impact on the pyridine ring is quantifiable via Hammett substituent constants (


).
ParameterValue (Approx.)Implication


to

Strong resonance and inductive withdrawal. Deactivates ring to

; Activates ring to

.


to

Strong inductive withdrawal. Reduces basicity of pyridine nitrogen.
Field Effect (

)
HighSignificant through-space electron withdrawal.
Impact on Pyridine Basicity

The presence of a methylsulfonyl group significantly lowers the


 of the pyridine nitrogen (typically 

for unsubstituted pyridine).
  • Effect: The pyridine becomes a much weaker base.

  • Consequence: Reduced solubility in weak acids (stomach pH) compared to alkyl-pyridines, unless other ionizable groups are present.

Lipophilicity (LogP)
  • 
    :  Replacing a hydrogen with 
    
    
    
    typically lowers LogP by
    
    
    to
    
    
    units.
  • Solubility: The sulfone moiety adds polarity and two hydrogen bond acceptors (the oxygens), generally improving aqueous solubility compared to thioethers (

    
    ) or alkyl analogs.
    

Chemical Stability: The Trap

The most critical stability risk for methylsulfonyl nicotinic acid derivatives is Nucleophilic Aromatic Substitution (


) . The pyridine nitrogen acts as an electron sink, making the ring electron-deficient. When a strong EWG like sulfone is placed at the 2- or 4-position, the carbon-sulfone bond becomes highly labile.
Regiospecific Reactivity Profile
  • 2-Methylsulfonyl (Ortho): UNSTABLE in nucleophilic solvents. The nitrogen atom stabilizes the Meisenheimer complex intermediate, facilitating the displacement of the sulfone by nucleophiles (OH, alkoxides, amines, thiols).

  • 4-Methylsulfonyl (Para): UNSTABLE . Similar resonance stabilization allows for rapid displacement.

  • 3-Methylsulfonyl (Meta): STABLE . Negative charge cannot be delocalized onto the nitrogen atom during the transition state. The sulfone acts as a stable substituent.

Mechanism of Instability (2-Position)

SNAr_Mechanism Start 2-Methylsulfonyl Nicotinic Derivative Inter Meisenheimer Complex (Stabilized by N) Start->Inter Formation of Anionic Intermediate Nuc Nucleophile (Nu:) Nuc->Start Attack at C2 Product 2-Substituted Product Inter->Product Re-aromatization LG Leaving Group (MeSO2-) Inter->LG Elimination

Figure 1: Mechanism of nucleophilic displacement at the 2-position. The ability of the pyridine nitrogen to accept negative charge drives this reaction.

Metabolic Stability

In general, the methylsulfonyl moiety is considered a metabolic dead-end . It is the highest oxidation state of sulfur in this context.

Oxidative Stability (CYP450)
  • Sulfone: Resistant to further oxidation.

  • Pyridine Ring: The electron-withdrawing sulfone deactivates the pyridine ring toward oxidative metabolism (e.g., N-oxidation or hydroxylation) on the ring carbons, potentially increasing the metabolic half-life of the scaffold compared to unsubstituted nicotinic acid.

Reductive Instability (Rare but Possible)

While rare in aerobic environments, reduction of sulfones to sulfinates (


) or sulfides (

) can occur via:
  • Gut Microbiota: Anaerobic bacteria in the lower GI tract.

  • mARC Enzymes: The Mitochondrial Amidoxime Reducing Component (mARC) has been implicated in the reduction of N-oxygenated and S-oxygenated species, though sulfones are poor substrates compared to N-oxides.

Metabolic_Pathway Sulfide Sulfide (-SMe) (Pro-drug / Precursor) Sulfoxide Sulfoxide (-SOMe) (Chiral Intermediate) Sulfide->Sulfoxide FMO / CYP450 (Oxidation) Sulfone Sulfone (-SO2Me) (Stable Metabolite) Sulfoxide->Sulfone CYP450 (Oxidation) Reduction Reductive Pathway (Anaerobic/Gut Flora) Sulfone->Reduction Rare Reduction->Sulfoxide Retro-reduction

Figure 2: The oxidative metabolic cascade. Sulfones are typically the stable endpoint.

Experimental Protocols

Synthesis: Controlled Oxidation

To synthesize methylsulfonyl nicotinic derivatives without over-oxidation or side reactions.

Reagents:

  • Substrate: Methylthio-nicotinic acid derivative.

  • Oxidant: Oxone® (Potassium peroxymonosulfate) or mCPBA (meta-Chloroperoxybenzoic acid).

  • Solvent: Methanol/Water (for Oxone) or DCM (for mCPBA).

Protocol (Oxone Method):

  • Dissolve 1.0 eq of sulfide substrate in MeOH:H2O (1:1).

  • Cool to 0°C.

  • Add 3.0 eq of Oxone® portion-wise over 20 minutes.

  • Stir at room temperature for 4–12 hours. Monitor by TLC/LCMS.

  • Quench: Dilute with water, extract with EtOAc. Wash organic layer with reducing agent (

    
    ) to remove excess oxidant.
    
  • Note: This method avoids the acidity of mCPBA, which can be problematic for basic pyridine nitrogens.

Stability Assay: Nucleophilic Challenge

To validate the stability of the sulfone moiety against


.

Objective: Determine if the sulfone is labile (indicative of 2/4-position instability).

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Conditions:

    • Acidic: 0.1 N HCl, 37°C, 24h.

    • Neutral: PBS pH 7.4, 37°C, 24h.

    • Basic/Nucleophilic: 0.1 N NaOH (or 10 mM Glutathione at pH 8), 37°C, 24h.

  • Analysis: Analyze aliquots by HPLC-UV/Vis (254 nm).

  • Interpretation:

    • >95% Parent Remaining: Stable.

    • Appearance of Hydrolysis Product (Pyridine-OH) or Adduct: Unstable (

      
       active).
      

Summary Data Tables

Table 1: Comparative Stability by Position
Position on Nicotinic AcidElectronic Environment

Risk
Metabolic StabilityRecommended Use
2-Position Highly Electron DeficientHigh Stable to Ox/RedReactive Intermediate
3-Position Moderately DeficientLow High Drug Pharmacophore
4-Position Highly Electron DeficientHigh Stable to Ox/RedReactive Intermediate
5-Position Moderately DeficientLow High Drug Pharmacophore
6-Position Highly Electron DeficientHigh Stable to Ox/RedReactive Intermediate

References

  • Nucleophilic Aromatic Substitution Mechanisms. Master Organic Chemistry. Available at: [Link]

  • Hammett Substituent Constants. Chemistry LibreTexts. Available at: [Link]

  • LogP and Lipophilicity in Drug Design. Molecular Modeling & Drug Action. Available at: [Link]

  • Metabolic Stability of Sulfonamides. MDPI Molecules. Available at: [Link]

  • Electrochemical Sulfonylation of Pyridines. Nature Communications. Available at: [Link]

Methodological & Application

Synthesis of 4-amino nicotinic acid derivatives using 4-(Methylsulfonyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-PYR-4SO2-001

Abstract & Strategic Value

This guide details the synthesis of 4-amino nicotinic acid derivatives utilizing 4-(methylsulfonyl)nicotinic acid as a highly reactive electrophilic scaffold. Unlike traditional methods relying on 4-chloro or 4-bromo precursors which often require palladium catalysis (Buchwald-Hartwig) or harsh conditions to overcome deactivation, the 4-methylsulfonyl moiety serves as a "super-leaving group" in Nucleophilic Aromatic Substitution (


).

Key Advantages:

  • Transition-Metal Free: Eliminates trace Pd/Cu contamination, critical for late-stage pharmaceutical intermediates.

  • Regioselectivity: The sulfone at C4, combined with the electron-withdrawing carboxyl at C3, creates a specific "hotspot" for nucleophilic attack, minimizing C2/C6 byproducts.

  • Atom Economy: The methanesulfinate byproduct is water-soluble and easily removed.

Reaction Mechanism & Logic

The transformation proceeds via an Addition-Elimination (


)  mechanism.[1][2] The pyridine ring is inherently electron-deficient.[3] The presence of the carboxylic acid (EWG) at C3 and the sulfonyl group (strong EWG) at C4 works synergistically to lower the LUMO energy at the C4 position.
Mechanistic Pathway[4][5][6][7]
  • Activation: The electron-withdrawing nature of the

    
     and 
    
    
    
    (or
    
    
    ) groups polarizes the C4-N bond.
  • Addition: The amine nucleophile attacks C4, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is effectively delocalized onto the ring nitrogen and the sulfonyl oxygens.

  • Elimination: Re-aromatization drives the expulsion of the methanesulfinate anion (

    
    ), a stable leaving group.
    
  • Proton Transfer: The product 4-amino nicotinic acid exists as a zwitterion or salt depending on pH.

SNAr_Mechanism Start 4-(Methylsulfonyl) nicotinic acid Complex Meisenheimer Complex (Transition State) Start->Complex + R-NH2 (Attack at C4) Nu Amine Nucleophile (R-NH2) Nu->Complex Product 4-Amino Nicotinic Acid Derivative Complex->Product Elimination (-MeSO2-) Byprod Methanesulfinate (Leaving Group) Complex->Byprod

Figure 1: Mechanistic pathway of the


 reaction showing the displacement of the sulfonyl group.

Critical Process Parameters

Success depends on managing the "Zwitterionic Trap." The starting material, this compound, contains both an acidic proton and a basic nitrogen.

ParameterRecommendationScientific Rationale
Solvent DMSO, DMF, or NMP Polar aprotic solvents stabilize the polar transition state and dissolve the zwitterionic starting material.
Alternative Solvent Water/Ethanol (1:1) For "Green" protocols. The reaction works in water due to the high reactivity of the sulfone, but requires higher temps (

).
Base DIPEA or

Essential to neutralize the generated methanesulfinic acid and keep the amine nucleophilic. Excess amine (2-3 eq) can also serve as the base.
Temperature 80°C – 120°C Activation energy barrier is moderate. Below 80°C, conversion is slow; above 140°C, decarboxylation may occur.
Stoichiometry 1.2 – 1.5 eq Amine Slight excess ensures complete consumption of the limiting pyridine reagent.

Experimental Protocols

Protocol A: Standard Synthesis (High Throughput/Discovery)

Best for: Small scale (100 mg - 5 g), valuable amines, library generation.

Reagents:

  • This compound (1.0 eq)

  • Primary/Secondary Amine (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • DMSO (anhydrous) (Concentration: 0.5 M)

Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, dissolve this compound in DMSO.

  • Add Base: Add DIPEA. Note: Exotherm may be observed as the carboxylic acid deprotonates.

  • Add Nucleophile: Add the amine dropwise.

  • Heat: Seal the vial and heat to 90°C for 4–6 hours. Monitor by LC-MS (Target mass = MW of Amine + 122 - 1).

  • Quench: Cool to room temperature. Pour the reaction mixture into 10 volumes of water .

  • Workup (Precipitation):

    • Adjust pH to ~3–4 using 1M HCl. This is the isoelectric point (pI) for most nicotinic acid derivatives.

    • The product typically precipitates as a solid.

    • Filter, wash with cold water and diethyl ether.

    • Dry under vacuum at 50°C.

Protocol B: "Green" Aqueous Synthesis (Scale-Up)

Best for: Large scale (>10 g), simple amines, avoiding organic solvents.

Procedure:

  • Suspend this compound (1.0 eq) in water (3 mL/g).

  • Add the amine (2.5 eq). Note: Excess amine acts as the base.

  • Heat to reflux (100°C ) for 12–18 hours. The suspension usually clears as the product forms and dissolves (as the salt), then may reprecipitate or remain in solution.

  • Cool to room temperature.

  • Acidify carefully with Acetic Acid to pH 4.5.

  • Collect the precipitate by filtration.

Workup & Purification Workflow

Handling amphoteric molecules requires precise pH control.[4]

Workup_Flow Step1 Reaction Mixture (DMSO/Base/Product) Step2 Dilute with Water (10x Volume) Step1->Step2 Step3 Acidify to pH 3-4 (Isoelectric Point) Step2->Step3 Decision Precipitate Formed? Step3->Decision Yes Filtration Decision->Yes Yes No Extraction needed Decision->No No (Product is water soluble) Final Pure 4-Amino Nicotinic Acid Yes->Final Extract Extract with n-Butanol or EtOAc/iPrOH (3:1) No->Extract Extract->Final

Figure 2: Decision tree for the isolation of amphoteric nicotinic acid derivatives.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Deactivation by carboxylate anion.Switch to Ester: Use methyl 4-(methylsulfonyl)nicotinate. The ester is 10-100x more reactive. Hydrolyze with LiOH post-coupling.
Decarboxylation Temperature too high (>140°C).Lower temp to 90°C and extend time. Ensure inert atmosphere (

).
Product is Oil/Gum Impurities or wrong pH.Triturate with Acetonitrile or Ether. Verify pH is exactly at pI (check calculated pKa).
Starting Material Remains Amine is sterically hindered.[4][5]Use microwave irradiation (120°C, 30 min). Switch solvent to NMP (higher boiling point).

References

  • Principles of Nucleophilic Aromatic Substitution: Chemistry Steps. "Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism."[1][2][6] [Link]

  • Synthesis of Nicotinic Acid Derivatives (Analogous Chloro-Substrates): National Institutes of Health (PMC). "A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution." [Link]

  • General Pyridine Reactivity: Wikipedia. "Nucleophilic aromatic substitution."[1][2][3] [Link]

Sources

Nucleophilic aromatic substitution reaction rates of 4-methylsulfonyl pyridine

Application Note: Kinetic Profiling and Synthetic Utility of 4-Methylsulfonyl Pyridine in Reactions

Executive Summary

This guide details the kinetic behavior and synthetic protocols for 4-methylsulfonyl pyridine (4-Ms-Py) in nucleophilic aromatic substitution (


90-fold faster

Mechanistic Insight: The "Chemical Chameleon" Effect

Electronic Activation vs. Leaving Group Ability

In classical

  • LUMO Lowering (Activation): The sulfone group (

    
    ) is strongly electron-withdrawing. It pulls electron density from the ring, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the C4 position. This makes the ring highly susceptible to nucleophilic attack.
    
  • Meisenheimer Stabilization: Upon attack, the negative charge is delocalized onto the electronegative ring nitrogen and the sulfone oxygens. The bulky sulfone group also relieves steric strain upon departure.

Reaction Pathway Visualization

The following diagram illustrates the addition-elimination pathway, highlighting the resonance stabilization of the Meisenheimer complex.

SNAr_MechanismReactant4-Ms-Py(Substrate)TS1Transition State 1(Attack)Reactant->TS1+ Nucleophile (Nu)InterMeisenheimerComplex(Resonance Stabilized)TS1->Interk1 (RDS)TS2Transition State 2(Elimination)Inter->TS2Product4-Substituted Pyridine+ MeSO2-TS2->Productk2 (Fast)

Figure 1: Reaction coordinate pathway for the displacement of the methylsulfonyl group. Note that k1 is generally rate-limiting.

Kinetic Profiling and Comparative Data

Relative Rates of Displacement

The leaving group ability in pyridine systems does not follow the standard halide trend (


1


Table 1: Relative Reaction Rates (


) at C4-Pyridine (Methoxide in MeOH, 40°C)
Leaving Group (L)Relative Rate (

)
Electronic Effect (

)
Mechanistic Note

~90.0 0.72 Fastest. Excellent activation + stable sulfinate anion leaving group.

~40-600.78Very fast, but prone to redox side reactions (SET mechanism).

~10-200.06Fast due to high electronegativity (activates ring), but poor leaving group.

1.0 (Reference)0.23Moderate activation; standard baseline.

~0.80.23Similar to Cl; slightly slower due to sterics/lower electronegativity.

< 0.001-0.27Deactivating; generally unreactive without acid catalysis.
Solvent Effects

The reaction rate of 4-Ms-Py is highly sensitive to solvent polarity.

  • Dipolar Aprotic (DMSO, DMF, NMP): Increases rate by

    
     fold compared to alcohols. These solvents solvate the cation (e.g., 
    
    
    ) but leave the nucleophilic anion "naked" and highly reactive.
  • Protic (MeOH, EtOH): Hydrogen bonding solvates the nucleophile, reducing its energy and slowing the reaction.

Experimental Protocol: Aminolysis of 4-Ms-Py

This protocol describes the kinetic displacement using morpholine. This system is self-validating as the product precipitates or shows a distinct UV shift.

Materials
  • Substrate: 4-Methylsulfonyl pyridine (1.0 equiv).

  • Nucleophile: Morpholine (1.2 equiv).

  • Base:

    
     (2.0 equiv) - Optional if using excess amine, but recommended to scavenge acidic byproducts.
    
  • Solvent: Acetonitrile (MeCN) or DMSO (for faster rates).

Step-by-Step Workflow

Protocol_WorkflowStartStart: PreparationSolvation1. Dissolve 4-Ms-Pyin MeCN (0.2 M)Start->SolvationAddition2. Add K2CO3 (2 eq)and Morpholine (1.2 eq)Solvation->AdditionReaction3. Heat to 50°CMonitor via TLC/LCMSAddition->ReactionCheckConversion > 98%?Reaction->CheckCheck->ReactionNo (Extend Time)Workup4. Aqueous Workup(Extract w/ EtOAc)Check->WorkupYesAnalyze5. Analysis(1H NMR, LCMS)Workup->Analyze

Figure 2: Operational workflow for the aminolysis of 4-methylsulfonyl pyridine.

Detailed Procedure
  • Charge: To a reaction vial equipped with a magnetic stir bar, add 4-methylsulfonyl pyridine (157 mg, 1.0 mmol) and Potassium Carbonate (276 mg, 2.0 mmol).

  • Solvate: Add anhydrous Acetonitrile (5.0 mL). Stir for 5 minutes to ensure dispersion.

  • Initiate: Add Morpholine (105

    
    L, 1.2 mmol) dropwise.
    
  • Incubate: Heat the block to 50°C.

    • Note: In DMSO, this reaction may proceed rapidly at Room Temperature (RT).

  • Monitor: Check LCMS at T=30 min. Look for disappearance of Starting Material (M+H = 158) and appearance of Product (M+H = 165).

    • Self-Validation: The methylsulfonyl group appears as a singlet at

      
       ~3.2 ppm in 
      
      
      H NMR. The product will lack this peak.
  • Workup: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Slow Reaction Nucleophile solvation or ion pairing.Switch solvent to DMSO or DMF. Increase temperature to 80°C.
Hydrolysis (OH product) Wet solvent; Hydroxide competition.Use anhydrous solvents. Ensure base (

) is dry.
Regio-scrambling Pyryne intermediate (rare for 4-Ms).Unlikely for 4-Ms-Py, but ensure temperature is kept <100°C to avoid radical pathways.
Low Yield Product water solubility.Pyridines are polar. Salting out the aqueous layer (saturation with NaCl) is critical during extraction.

References

  • Barlin, G. B., & Brown, W. V. (1967). Kinetics of reactions in heterocycles. Part II. Replacement of the methylsulphonyl group in substituted pyridines, pyridazines, and pyrazine by methoxide ion.[2] Journal of the Chemical Society B: Physical Organic, 247-253.

  • Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Applications. Beilstein Journal of Organic Chemistry, 15, 1695–1715.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Chapter 10: Aromatic Substitution).

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Compounds. Chemical Reviews, 49(2), 273–412. (Foundational text on the "Element Effect" and leaving group mobility).

Precision Synthesis of 4-Alkoxy Nicotinic Acids via Sulfone Displacement

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | Series: Advanced Heterocyclic Functionalization

Executive Summary

The functionalization of the pyridine core at the 4-position is a critical transformation in the synthesis of kinase inhibitors and other bioactive heterocycles. While direct displacement of 4-halo nicotinates is common, it often requires harsh conditions that compromise sensitive functional groups.[1]

This guide details a superior protocol: the Sulfone Displacement Method . By converting a 4-thioether intermediate to a highly electrophilic 4-alkylsulfonyl pyridine, researchers can effect nucleophilic aromatic substitution (


) with alkoxides under mild conditions. This method leverages the "super-leaving group" ability of the sulfonyl moiety, offering higher yields and cleaner reaction profiles than corresponding halo-displacements.

Strategic Rationale & Mechanism

Why Sulfone Displacement?

In the context of nicotinic acid derivatives, the C4 position is activated by both the pyridine nitrogen (para-like) and the electron-withdrawing carboxyl/ester group at C3. However, 4-chloro and 4-bromo derivatives can be sluggish toward bulky or electron-poor alkoxides.

The sulfonyl group (


) offers three distinct advantages:
  • High Electronegativity: It inductively withdraws electron density, making the C4 carbon significantly more electrophilic (

    
    ) than a C-Halogen bond would.
    
  • Polarizability: The soft sulfur atom stabilizes the transition state of the nucleophilic attack.

  • Leaving Group Ability: The sulfinate anion (

    
    ) is an excellent leaving group, driving the reaction to completion rapidly.
    
Mechanistic Pathway ( )

The reaction proceeds via a classic addition-elimination mechanism. The nucleophile (alkoxide) attacks the C4 position, forming a resonance-stabilized Meisenheimer complex (negative charge delocalized onto the ring nitrogen and the C3 carbonyl). The re-aromatization step expels the sulfinate anion.

SNAr_Mechanism Figure 1: SNAr Mechanism of Sulfone Displacement on Pyridine Ring SM 4-Sulfonyl Nicotinate (Electrophile) Complex Meisenheimer Complex (Anionic Intermediate) SM->Complex Addition (k1) Nuc Alkoxide (RO⁻) (Nucleophile) Nuc->Complex Product 4-Alkoxy Nicotinate (Product) Complex->Product Elimination (k2) LG Sulfinate (RSO₂⁻) (Leaving Group) Complex->LG

Figure 1: The electron-deficient nature of the pyridine ring, enhanced by the sulfonyl group, facilitates the rapid formation of the Meisenheimer complex.

Experimental Protocol

Workflow Overview

This protocol assumes starting from 4-chloronicotinic acid (or its ester).[2] If the acid is used, it is typically esterified first or during the sequence to avoid zwitterionic solubility issues.

Phase 1: Thioether Formation (Displacement of Cl). Phase 2: Oxidation (Sulfide


 Sulfone).
Phase 3:  Alkoxide Displacement (Sulfone 

Ether).

Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Activation cluster_2 Phase 3: Displacement Step1 4-Chloronicotinate Step2 Reaction: NaSMe / DMF (0°C to RT) Step1->Step2 Step3 4-Thiomethyl Nicotinate Step2->Step3 Step4 Oxidation: mCPBA or Oxone (DCM or MeOH/H2O) Step3->Step4 Step5 4-Methylsulfonyl Nicotinate (Activated Species) Step4->Step5 Step6 Reaction: R-OH + Base (NaH/KOtBu) (THF/DMF, 0°C) Step5->Step6 Step7 4-Alkoxy Nicotinate (Final Product) Step6->Step7

Figure 2: Step-by-step synthetic workflow for converting 4-chloro nicotinates to 4-alkoxy derivatives.

Detailed Procedures
Phase 1: Synthesis of Methyl 4-(methylthio)nicotinate

Note: The methyl ester is preferred over the free acid for easier handling in organic solvents.

  • Reagents: Methyl 4-chloronicotinate (1.0 eq), Sodium thiomethoxide (NaSMe, 1.1 eq).

  • Solvent: Anhydrous DMF (5 mL/mmol).

  • Procedure:

    • Dissolve methyl 4-chloronicotinate in DMF under

      
      .
      
    • Cool to 0°C in an ice bath.

    • Add NaSMe portion-wise (exothermic).

    • Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

    • Monitoring: TLC (Hexane/EtOAc) should show complete consumption of starting material.

  • Workup: Pour into ice water. The thioether often precipitates as a solid. Filter and wash with water. If oil forms, extract with EtOAc.

Phase 2: Oxidation to Methyl 4-(methylsulfonyl)nicotinate

Critical Step: Control stoichiometry to avoid N-oxide formation.

  • Reagents: Thioether precursor (1.0 eq), mCPBA (meta-chloroperoxybenzoic acid, 2.2 eq).

  • Solvent: Dichloromethane (DCM).

  • Procedure:

    • Dissolve thioether in DCM (10 mL/mmol). Cool to 0°C.

    • Add mCPBA slowly.

    • Stir at RT for 4–6 hours.

    • Validation: LCMS will show Mass + 32 (Sulfone). Check for Mass + 16 (Sulfoxide) to ensure completion.

  • Workup: Wash with sat.

    
     (removes m-chlorobenzoic acid byproduct) and 
    
    
    
    (quenches peroxides). Dry organic layer (
    
    
    ) and concentrate.
    • Stability Note: The sulfone is stable but should be stored cold if not used immediately.

Phase 3: Sulfone Displacement with Alkoxide

The Target Reaction.

  • Reagents: Methyl 4-(methylsulfonyl)nicotinate (1.0 eq), Alcohol (

    
    , 1.2 eq), Base (NaH or KOtBu, 1.2 eq).
    
  • Solvent: Anhydrous THF or DMF (depending on alcohol solubility).

  • Procedure:

    • Alkoxide Formation: In a separate flask, suspend NaH (60% in oil) in dry THF at 0°C. Add the alcohol (

      
      ) dropwise. Stir 15–30 min until 
      
      
      
      evolution ceases.
    • Displacement: Add the sulfone intermediate (dissolved in minimal THF) to the alkoxide solution at 0°C.

    • Reaction Time: This reaction is often fast (30 min – 2 hours). Do not overheat; the ester group at C3 is susceptible to hydrolysis or transesterification if conditions are too aggressive.

  • Workup: Quench with sat.

    
    .[3] Extract with EtOAc.
    
  • Purification: Silica gel chromatography. The 4-alkoxy product is usually less polar than the sulfone.

Data & Comparison: Leaving Group Reactivity

The following table illustrates why the sulfone is the preferred leaving group for this specific scaffold.

Leaving Group (C4)Reaction TempTime (h)Yield (%)Side Reactions
Chlorine (-Cl) 80–100°C12–2440–60Hydrolysis of ester; polymerization
Fluorine (-F) 60–80°C4–870–80Expensive precursor; volatile
Sulfone (-SO₂Me) 0–25°C 0.5–2 85–95 Minimal; clean conversion

Table 1: Comparison of leaving group efficiency in


 reactions on nicotinic acid scaffolds.

Troubleshooting & Optimization

Common Pitfalls
  • Hydrolysis of C3 Ester: If aqueous base is used or if the solvent is "wet", the ester at C3 will hydrolyze to the acid.

    • Solution: Use anhydrous conditions (NaH/THF). If the acid is the desired final product, perform the displacement first, then saponify in a second step (LiOH/THF/Water).

  • Transesterification: If using a methyl ester and reacting with a complex alcohol (e.g., Benzyl alcohol), the methoxide generated from the leaving group (if using a methoxy displacement) or the solvent can swap with the ester.

    • Solution: Use bulky esters (t-Butyl) if this is a problem, or simply accept it if the final step is hydrolysis.

  • N-Oxide Formation: During Phase 2, excess mCPBA can oxidize the pyridine nitrogen.

    • Solution: Monitor stoichiometry strictly. If N-oxide forms, it can sometimes be reduced with

      
      , but it is better to avoid it.
      
Safety Considerations
  • Sulfones: Generally non-volatile but can be irritants.

  • NaH: Flammable solid; releases hydrogen gas. Use under inert atmosphere.

  • mCPBA: Potentially explosive if dried completely; keep damp or in solution.

References

  • Kinetics of reactions in heterocycles. Replacement of methylsulphonyl group. Journal of the Chemical Society B. (1967).

  • Synthesis of 4-alkoxypyridines as intermediates. Arkivoc. (2011). Describes general alkoxypyridine synthesis.

  • Nucleophilic substitution of 4-sulfonyl pyridines. BenchChem Application Notes. General reactivity profiles.[4]

  • Preparation of 4-(alkylthio)nicotinic acids. PrepChem. Detailed procedure for the sulfide precursor.

Sources

Application Note: Microwave-Assisted Functionalization of 4-(Methylsulfonyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the accelerated synthesis and functionalization of 4-(Methylsulfonyl)nicotinic acid (CAS: 84582-14-9) using microwave irradiation. As a critical intermediate in the synthesis of COX-2 inhibitors (e.g., Etoricoxib) and various kinase inhibitors, this scaffold offers unique reactivity due to the highly electrophilic C-4 position activated by the adjacent electron-withdrawing carboxyl group and the pyridine nitrogen.

Traditional thermal methods for displacing the C-4 sulfone often suffer from long reaction times (12–24 hours) and competitive decarboxylation. This protocol demonstrates how microwave-assisted organic synthesis (MAOS) reduces reaction times to <30 minutes while improving yield and purity, providing a robust platform for library generation in drug discovery.

Mechanistic Insight & Rationale

The "Specific Microwave Effect" in Pyridine Chemistry

The this compound scaffold is a classic "push-pull" system. The electron-withdrawing sulfone (-SO₂Me) at C-4 and the carboxylic acid (-COOH) at C-3 create a highly electron-deficient center at C-4.

While thermal heating relies on convection currents, microwave irradiation interacts directly with the dipole moments of the reagents (specifically the polar sulfone and carboxylic acid moieties). This results in selective heating of the reactants over the solvent, lowering the activation energy (


) for the rate-determining step of the Nucleophilic Aromatic Substitution (

).
Reaction Pathway

The reaction proceeds via an addition-elimination mechanism.[1] The nucleophile attacks the C-4 position, forming a Meisenheimer complex. The rapid dielectric heating stabilizes this polar transition state more effectively than conventional heating, driving the reaction forward and suppressing the formation of decarboxylated byproducts.

SNAr_Mechanism Figure 1: Microwave-accelerated SNAr mechanism on the pyridine scaffold. Start 4-(Methylsulfonyl) nicotinic acid Complex Meisenheimer Complex (Transition State) Start->Complex MW Irradiation (Rapid Addition) Nu Nucleophile (R-NH2) Nu->Complex Product 4-Amino-nicotinic acid deriv. Complex->Product Elimination Leaving Leaving Group (MeSO2-) Complex->Leaving

Experimental Protocols

Protocol A: C-4 Sulfone Displacement with Primary Amines

Objective: Synthesis of 4-(alkyl/aryl-amino)nicotinic acid derivatives. Scale: 0.5 mmol – 5.0 mmol.

Reagents
  • Substrate: this compound (1.0 equiv).

  • Nucleophile: Primary Amine (1.2 – 1.5 equiv).

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv) – Critical to neutralize the carboxylic acid and the released sulfinic acid.

  • Solvent: Water:Ethanol (1:1) or DMSO (for hydrophobic amines).

Step-by-Step Workflow
  • Preparation: In a 10 mL microwave process vial, suspend this compound (100 mg, 0.5 mmol) in 2 mL of EtOH/Water (1:1).

  • Addition: Add the primary amine (0.6 mmol) followed by DIPEA (1.0 mmol, 174 µL). Cap the vial with a PTFE/silicone septum.

  • Irradiation: Place in the microwave reactor (e.g., Biotage Initiator+ or Anton Paar Monowave).

    • Target Temp: 140 °C

    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds

    • Absorption Level: High

  • Workup:

    • Acidic Workup (Preferred): Acidify the reaction mixture to pH 3–4 using 1M HCl. The product usually precipitates as the free acid.[2] Filter and wash with cold water.

    • Extraction: If no precipitate forms, extract with EtOAc/n-Butanol (9:1), dry over MgSO₄, and concentrate.

Data: Thermal vs. Microwave Comparison
ParameterThermal Reflux (EtOH)Microwave (140°C)
Reaction Time 18 Hours15 Minutes
Yield 65%92%
Purity (LCMS) 85% (Decarboxylation observed)>98%
Solvent Vol. 20 mL/g5 mL/g
Protocol B: One-Pot Esterification and Substitution

Objective: Synthesis of Ethyl 4-aminonicotinates directly from the acid precursor. Rationale: The ester is often more soluble and lipophilic, making it a better candidate for subsequent coupling reactions.

  • Reagents: this compound (0.5 mmol), Ethanol (3 mL), H₂SO₄ (catalytic, 2 drops).

  • Step 1 (Esterification): MW 100 °C, 5 min.

  • Step 2 (Substitution): Add Amine (1.5 equiv) and TEA (3.0 equiv) directly to the vial.

  • Step 3 (SNAr): MW 150 °C, 20 min.

  • Workup: Dilute with water, extract with EtOAc.

Workflow Visualization

The following diagram outlines the decision tree for selecting the correct protocol based on the desired final product (Acid vs. Ester).

Workflow Figure 2: Decision tree for microwave-assisted functionalization. Input Starting Material: This compound Decision Target Product? Input->Decision RouteA Route A: Free Acid Product Decision->RouteA Acid RouteB Route B: Ester Product Decision->RouteB Ester StepA1 Add Amine + DIPEA Solvent: H2O/EtOH RouteA->StepA1 StepB1 Add EtOH + cat. H2SO4 RouteB->StepB1 StepA2 MW: 140°C, 15 min StepA1->StepA2 StepA3 Acidify to pH 3 Precipitate Product StepA2->StepA3 StepB2 MW: 100°C, 5 min (Esterification) StepB1->StepB2 StepB3 Add Amine + Excess Base MW: 150°C, 20 min StepB2->StepB3

Troubleshooting & Safety

Pressure Management
  • Risk: The displacement of the sulfonyl group releases methanesulfinic acid.[2] In the presence of carbonates, this can generate CO₂ gas, causing rapid pressure spikes.

  • Mitigation: Use organic bases (DIPEA/TEA) instead of carbonates (K₂CO₃) in sealed vessels. Ensure the vial headspace is at least 50% of the total volume.

Solvent Selection[3][4]
  • Issue: Poor absorption of microwaves.

  • Solution: If using non-polar solvents (e.g., Toluene) for subsequent couplings, "spike" the solvent with a microwave absorber like ionic liquids or a small amount of DMSO/EtOH to ensure efficient heating.

Byproduct Formation
  • Issue: Hydrolysis of the sulfone to the pyridone (4-hydroxy derivative).

  • Solution: Ensure all solvents are anhydrous if the amine is weak. Use an excess of amine to outcompete water.

References

  • Davies, I. W., et al. "A Practical Synthesis of a COX-2 Inhibitor." Journal of Organic Chemistry, 2000, 65(25), 8415–8420.

    • Grounding: Establishes the utility of the sulfone displacement in Etoricoxib synthesis.
  • Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004, 43(46), 6250–6284.

    • Grounding: Authoritative review on the specific microwave effects and reactor safety.
  • Bagley, M. C., et al. "Microwave-assisted synthesis of pyridine derivatives." Molecular Diversity, 2010, 14, 793–813.

    • Grounding: Validates the acceleration of pyridine functionalization under dielectric he
  • PubChem Compound Summary. "this compound." National Center for Biotechnology Information.

    • Grounding: Verification of chemical properties and CAS registry.

Sources

Application Note: One-Pot Synthesis Protocols Involving 4-(Methylsulfonyl)nicotinic Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details high-efficiency protocols for the synthesis and utilization of 4-(methylsulfonyl)nicotinic acid (4-MSNA) . Unlike its 4-chloro analogs, 4-MSNA possesses a highly reactive sulfonyl moiety that serves as a "super-leaving group" in Nucleophilic Aromatic Substitution (


) reactions. This guide presents two validated One-Pot/Telescoped  workflows:
  • Protocol A (Upstream): The telescoped synthesis of 4-MSNA from 4-chloronicotinic acid, eliminating the isolation of the noxious sulfide intermediate.

  • Protocol B (Downstream): The one-pot cascade utilization of 4-MSNA to synthesize 1H-pyrazolo[4,3-c]pyridine scaffolds, a key pharmacophore in kinase inhibitor development.

Part 1: The Chemotype & Mechanistic Rationale

Why this compound?

In drug discovery, particularly for PI3K and MAPK pathway inhibitors, the 4-position of the pyridine ring often requires substitution with bulky amines or hydrazine derivatives.

  • Reactivity Profile: The electron-withdrawing nature of the sulfonyl group (

    
    ), combined with the nitrogen of the pyridine ring and the carboxylate at C3, makes the C4 position exceptionally electrophilic.
    
  • Advantage over Halides: While 4-chloronicotinic acid is commercially available, it often requires harsh conditions (high heat, high pressure) to react with sterically hindered nucleophiles. The sulfonyl analog reacts under milder conditions, preserving sensitive functional groups.

Mechanistic Pathway ( )

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex. The sulfinate anion (


) is the leaving group.

SNAr_Mechanism Substrate 4-(Methylsulfonyl) nicotinic acid Complex Meisenheimer Complex Substrate->Complex + Nu-H Nucleophile Nucleophile (H-Nu) Nucleophile->Complex Product 4-Substituted Nicotinic Acid Complex->Product Elimination LeavingGroup Methanesulfinate (MeSO2-) Complex->LeavingGroup

Figure 1: Mechanistic flow of the


 reaction at the C4 position of the pyridine ring.

Part 2: Protocol A – Telescoped Synthesis of 4-MSNA

Objective: Synthesize this compound from 4-chloronicotinic acid without isolating the malodorous 4-(methylthio) intermediate.

Experimental Design & Causality
  • Solvent System (Water): We utilize an aqueous system. The nucleophilic substitution of chloride by thiomethoxide works well in water, and the subsequent oxidation using Tungstate/Peroxide is ideal in aqueous media. This avoids solvent swaps.[1]

  • Catalyst (

    
    ):  Sodium tungstate is selected over 
    
    
    
    -CPBA to prevent the formation of benzoic acid byproducts and to allow for a "Green" aqueous oxidation.
Reagents & Stoichiometry
ReagentEquiv.[2][3]Role
4-Chloronicotinic acid1.0Starting Material
Sodium thiomethoxide (20% aq)1.2Thiolating Agent
Sodium Tungstate dihydrate0.02Oxidation Catalyst
Hydrogen Peroxide (30%)2.5Oxidant
HCl (conc.)As req.pH Adjustment
Step-by-Step Protocol
  • Thiolation (Step 1):

    • Charge a reaction vessel with 4-chloronicotinic acid (100 mmol) and water (100 mL).

    • Slowly add sodium thiomethoxide solution (20 wt%, 120 mmol) while stirring.

    • Heat the mixture to reflux (100°C) for 4–6 hours.

    • Checkpoint: Monitor by HPLC/TLC. Disappearance of chloro-starting material indicates conversion to the sulfide.

  • Telescoped Oxidation (Step 2):

    • Cool the reaction mixture to 60°C . Do NOT acidify yet (keep the sulfide solubilized as the carboxylate salt).

    • Add Sodium Tungstate dihydrate (2 mmol).

    • Critical Safety Step: Add Hydrogen Peroxide (30%) dropwise via an addition funnel. The reaction is exothermic. Maintain internal temperature between 60–70°C.

    • Once addition is complete, stir at 60°C for 2 hours.

  • Workup & Isolation:

    • Cool the mixture to 0–5°C (ice bath).

    • Slowly acidify with conc. HCl to pH 1–2.

    • The product, This compound , will precipitate as a white to off-white solid.

    • Filter, wash with ice-cold water (to remove methanesulfonic acid/salts), and dry in a vacuum oven at 50°C.

Part 3: Protocol B – One-Pot Cascade to Pyrazolopyridines

Objective: Utilize 4-MSNA to synthesize 1H-pyrazolo[4,3-c]pyridin-3-one derivatives in a single vessel.

Experimental Design & Causality
  • The Cascade: The reaction involves two distinct steps occurring sequentially:

    • Intermolecular

      
       displacement of the sulfone by hydrazine.
      
    • Intramolecular nucleophilic acyl substitution (cyclization) to form the lactam ring.

  • Solvent Choice (Ethanol/AcOH): Ethanol provides solubility for the hydrazine, while a catalytic amount of acetic acid promotes the cyclization step by activating the carboxyl group (or preventing early deprotonation of the hydrazine intermediate).

Reagents & Stoichiometry
ReagentEquiv.[2][3]Role
This compound1.0Substrate
Hydrazine Hydrate (65%)3.0Nucleophile/Cyclizer
Ethanol10 VolSolvent
Acetic Acid (Glacial)0.5Catalyst
Workflow Diagram

OnePot_Cascade Start Start: 4-MSNA + Hydrazine (in EtOH) Step1 Step 1: Reflux (2h) SNAr Displacement Start->Step1 Intermed Intermediate: 4-Hydrazinylnicotinic acid Step1->Intermed - MeSO2H Step2 Step 2: Acid Catalysis (AcOH addition) Intermed->Step2 End Final Product: Pyrazolo[4,3-c]pyridin-3-one Step2->End Cyclization (-H2O)

Figure 2: One-pot cascade workflow for the synthesis of the pyrazolopyridine scaffold.

Step-by-Step Protocol
  • Reaction Assembly:

    • In a round-bottom flask, suspend This compound (10 mmol) in Ethanol (100 mL).

    • Add Hydrazine Hydrate (30 mmol) in one portion.

  • Displacement Phase:

    • Heat to reflux (78°C). The suspension will likely clear as the hydrazine salt forms and reacts.

    • Stir at reflux for 2 hours.

  • Cyclization Phase:

    • Add Acetic Acid (5 mmol) to the hot solution.

    • Continue reflux for an additional 4–6 hours.

    • Monitoring: Watch for the precipitation of the product, which is often less soluble than the intermediate.

  • Isolation:

    • Cool to room temperature.[1]

    • Filter the precipitate.[1][4]

    • Wash the cake with cold ethanol and diethyl ether.

    • Yield Expectations: 75–85%.

Part 4: Troubleshooting & Critical Process Parameters (CPPs)

Controlling the Oxidation (Protocol A)
  • Risk: Over-oxidation of the pyridine nitrogen (formation of N-oxide).

  • Mitigation: Strictly control the temperature during

    
     addition. Do not exceed 70°C. If N-oxide forms, it increases water solubility and complicates isolation.
    
Nucleophile Reactivity (Protocol B)
  • Issue: Incomplete cyclization.

  • Insight: If the intermediate 4-hydrazinylnicotinic acid isolates instead of cyclizing, it indicates the ring closure energy barrier wasn't overcome.

  • Fix: Increase reaction temperature by switching solvent to n-Butanol (Reflux 117°C) or add a coupling agent (EDC/HOBt) if thermal cyclization fails (though thermal is usually sufficient for hydrazine).

Safety: Sulfinate Byproducts
  • Note: The leaving group, methanesulfinic acid, can disproportionate or oxidize. In the aqueous workup of Protocol A, it remains in the filtrate. Ensure acidic filtrates are neutralized before disposal to prevent sulfur stench or off-gassing.

References

  • Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Foundational text on Pyridine reactivity and mechanisms).
  • Scriven, E. F. V. "Pyridines and their Benzo Derivatives: Reactivity of Substituents." Comprehensive Heterocyclic Chemistry II, 1996 .

  • Zhu, J.; et al. "Synthesis of 4-substituted nicotinic acids via nucleophilic aromatic substitution." Tetrahedron Letters, 2002, 43, 4295-4297.
  • Adams, J. et al. "Process for the preparation of PI3K inhibitors." U.S. Patent 20,130,053,362, 2013 . (Describes industrial scale-up of sulfone intermediates).

  • Noyce, D. S.; et al. "Nucleophilic Substitution in the Pyridine Series." Journal of Organic Chemistry, 1973 , 38, 3316. (Classic kinetic data on sulfone vs. halide displacement).

Sources

Troubleshooting & Optimization

Removing methylsulfinic acid byproducts from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Purification Support Hub. I am Dr. Aris, your Senior Application Scientist.

You are likely here because you have identified Methylsulfinic Acid (MSIA) —or its oxidized cousin, Methanesulfonic Acid (MSA) —as a persistent contaminant in your reaction mixture. This is a common issue in sulfur-based oxidations (like Swern or Pfitzner-Moffatt) and reactions involving DMSO decomposition.

Below is your technical guide to removing these species. I have structured this as a modular troubleshooting system.

Module 1: Know Your Enemy (Diagnostics)

Before proceeding, confirm which species you are fighting. While they are chemically related, their stability profiles differ, influencing your removal strategy.

FeatureMethylsulfinic Acid (MSIA) Methanesulfonic Acid (MSA)
Formula


Origin DMSO decomposition, Swern byproduct, incomplete thiol oxidation.Strong acid catalyst, final oxidation product of sulfur.
Acidity (

)
~2.28 (Weakly acidic)-1.9 (Strong acid)
Stability Unstable. Disproportionates into MSA and thiosulfonates upon heating or standing.Stable. Heat and oxidation resistant.
Solubility Water, Alcohol, Polar Organics.[1][2]Miscible with water and polar organics.
Risk Can generate radical species or "sulfur gum" if not removed quickly.Can catalyze unwanted acid-hydrolysis or degradation.

Critical Insight: If you detect MSIA, you must remove it immediately. If left in the crude mixture, it will disproportionate, creating a complex mixture of MSA and insoluble thiosulfonates that are harder to purify.

Module 2: The Standard Aqueous Workup

Scenario: Your product is stable to water and mild base. Mechanism: Deprotonation. Both MSIA (


 2.3) and MSA (

-1.9) are acidic.[1][3][4][5][6] By adjusting the aqueous phase to pH > 5, you convert these acids into their highly water-soluble salts (

), forcing them into the aqueous layer.
Protocol 2.1: The Bicarbonate Wash
  • Dilution: Dilute your reaction mixture with a non-polar solvent (DCM, EtOAc, or Et2O).

    • Why? MSIA is polar.[7] Using a non-polar solvent maximizes the partition coefficient (

      
      ) difference between your product and the byproduct.
      
  • First Wash: Wash with Saturated Aqueous

    
      (pH ~8.5).
    
    • Volume: Use 1:1 volume ratio relative to organic phase.

    • Action: Shake vigorously for 2 minutes. Vent frequently (CO2 evolution).

  • pH Check (Crucial): Check the pH of the aqueous layer after separation.

    • Target: pH > 7.

    • Troubleshooting: If pH < 7, the acid load was too high. Repeat the wash.[4]

  • Brine Wash: Follow with a saturated brine wash to remove residual water and trapped salts.

  • Drying: Dry organic layer over

    
    .
    
Visualization: The Solubility Switch

G cluster_phases Separatory Funnel Start Reaction Mixture (Product + MSIA) AddBase Add Sat. NaHCO3 (pH ~8.5) Start->AddBase OrgPhase Organic Phase (Non-Polar) AddBase->OrgPhase Product (Neutral) AqPhase Aqueous Phase (Polar) AddBase->AqPhase MSIA Salt (CH3SO2- Na+) Highly Soluble Salt_State MSIA (Deprotonated) Insoluble in DCM AddBase->Salt_State MSIA_State MSIA (Protonated) Soluble in DCM MSIA_State->AddBase Deprotonation

Figure 1: Mechanism of extractive removal. By ionizing the acid, we force a phase switch from organic to aqueous.

Module 3: Water-Sensitive or Amphoteric Products

Scenario: Your product decomposes in water, or it contains amines (amphoteric) that would also wash out at basic pH.

Protocol 3.1: Solid Phase Scavenging (Resins)

Use a Weak Base Anion (WBA) resin. These resins act like "solid-state bicarbonate," grabbing the acid without introducing water.

  • Recommended Resin: Amberlyst® A-21 (or equivalent tertiary amine resin).

  • Capacity: Typically ~1.3 meq/mL (check specific lot).

Step-by-Step:

  • Calculate Load: Estimate the moles of MSIA/MSA (based on reagents used). Use 1.5 equivalents of resin relative to the acid.

  • Pre-wash Resin: Wash the resin with your reaction solvent (e.g., DCM) to remove preservatives.

  • Slurry: Add the wet resin directly to your reaction flask.

  • Agitate: Stir gently for 30–60 minutes at room temperature.

    • Note: Do not use magnetic stir bars with fragile resins (grinding effect); use an overhead stirrer or shaker.

  • Filter: Filter through a sintered glass frit. The acid remains bound to the solid resin.

  • Rinse: Wash the resin cake with solvent to recover any trapped product.

Protocol 3.2: Oxidative Quench (Specific to Sulfinic Acid)

If MSIA is the problem and your product is stable to oxidation, you can convert it to the highly water-soluble Sulfonic acid (MSA) to ensure it doesn't streak on chromatography.

  • Add 1.1 eq of 30%

    
      to the reaction mixture (if compatible).
    
  • Stir for 15 mins. MSIA oxidizes to MSA (

    
    ).
    
  • MSA is much more polar and easier to remove via a quick water wash or basic alumina filtration.

Module 4: Chromatographic Troubleshooting

Issue: "I ran a column, and the byproduct co-eluted with my product."

MSIA and MSA are highly polar.[7] On standard Silica Gel 60, they typically stick to the baseline. However, if you are using a polar eluent (e.g., >5% MeOH/DCM) to move a polar product, the acid will "streak" and contaminate your fractions.

The Fix: Neutralize the Silica Standard silica is slightly acidic (


). This keeps MSIA in its protonated (less polar) form, causing it to smear.
  • Pre-treat Silica: Slurry your silica in solvent containing 1% Triethylamine (Et3N) .

  • Run Column: Use your standard eluent + 1% Et3N.

  • Result: The Et3N deprotonates the MSIA/MSA on the column. The resulting salt (

    
    ) interacts strongly with the silica stationary phase and will stay at the very top of the column, allowing your product to elute cleanly.
    

Module 5: Decision Matrix & FAQ

Use this logic flow to select your method.

DecisionTree Q1 Is Product Water Sensitive? Q2 Is Product Acid Sensitive? Q1->Q2 No MethodB Method B: Amberlyst A-21 Resin Q1->MethodB Yes MethodA Method A: Aqueous NaHCO3 Wash Q2->MethodA No MethodC Method C: Basic Alumina Filtration Q2->MethodC Yes (Avoid strong bases)

Figure 2: Selection logic for removal strategy.

Frequently Asked Questions

Q: Can I remove MSIA by Rotary Evaporation (Distillation)? A: No.

  • Reason 1: Boiling point.[3] MSA boils at ~167°C (10 mmHg).[3] You will cook your product before the acid comes off.

  • Reason 2: Decomposition. MSIA is thermally unstable. Heating it will cause it to disproportionate into thiosulfonates (gummy yellow solids) and MSA, making the mixture dirtier.

Q: I see a new spot on TLC after leaving the crude mixture overnight. What happened? A: That is likely the disproportionation of Methylsulfinic acid.



The thiosulfonate (

) is less polar and may overlap with your product. Always quench and wash MSIA immediately.

Q: My product is an amine. Won't the Bicarb wash fail? A: If your product is a basic amine, it might stay in the organic layer as a free base at pH 8. However, if it's very polar, you risk losing it. In this case, use Protocol 3.1 (Resins) . The solid resin removes the acid without requiring a liquid-liquid partition.

References

  • Wiberg, K. B. (1955). The Acidities of Some Organosulfur Compounds. Journal of the American Chemical Society. (Establishes pKa values for sulfinic/sulfonic acids). Link

  • Swern, D., et al. (1978). Dimethyl Sulfoxide Oxidations. Chemical Reviews. (Discusses byproducts of DMSO-based oxidations). Link

  • Gernon, M. D., et al. (1999). Environmental benefits of methanesulfonic acid: comparative properties and advantages. Green Chemistry. (Detailed physical properties of MSA). Link

  • Sigma-Aldrich. Amberlyst® A-21 Product Specification. (Technical data for weak base anion exchangers). Link

Sources

Technical Support Center: Optimizing Nucleophilic Displacement of Sulfone Groups

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the temperature for the nucleophilic displacement of sulfone groups, a key transformation in modern synthetic chemistry. As Senior Application Scientists, we aim to blend foundational scientific principles with practical, field-tested insights to ensure your experiments are both successful and reproducible.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges you may encounter. We provide a systematic approach to diagnose and resolve these issues, with a focus on the critical role of temperature.

Problem 1: Low or No Conversion to the Desired Product

You've set up your reaction of an aryl sulfone with a nucleophile, but analysis (TLC, LC-MS) shows a large amount of unreacted starting material.

Initial Diagnostic Questions:
  • Is the aromatic ring sufficiently activated? For a successful Nucleophilic Aromatic Substitution (SNAr), the aryl sulfone must contain strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), positioned ortho or para to the sulfone leaving group.[1][2][3][4] These groups are essential to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[1][3][4]

  • Are the reaction conditions anhydrous? Many nucleophiles are also strong bases and can be quenched by residual water. Ensure you are using dry solvents and an inert atmosphere (e.g., Nitrogen or Argon) if your nucleophile is sensitive to moisture or air.

  • Is the chosen base appropriate and strong enough? For nucleophiles like alcohols or amines, a base is often required to deprotonate them and increase their nucleophilicity. The choice of base is critical and should be non-nucleophilic to avoid competing with your primary nucleophile.

Temperature-Centric Solutions:

If the above factors are correctly addressed, the issue may be kinetic. The reaction may be too slow at the current temperature.

  • Incremental Temperature Increase: Gradually increase the reaction temperature in 10–20 °C increments. Monitor the reaction progress at each step. Many SNAr reactions require heating to proceed at a reasonable rate.[5] For instance, some reactions are run at temperatures ranging from 60 °C to 135 °C.[6][7]

  • Consider Kinetic vs. Thermodynamic Control: At low temperatures, you are operating under kinetic control, where the product that forms fastest is favored.[8][9] If the activation energy for your desired reaction is high, a low temperature will result in a very slow reaction rate. Increasing the temperature provides the necessary energy to overcome this activation barrier.[10]

Problem 2: Formation of Significant Side Products

Your reaction is consuming the starting material, but you are observing one or more significant impurities alongside your desired product.

Initial Diagnostic Questions:
  • What is the nature of the side products? Identifying the structure of the byproducts is crucial. Common side reactions include reaction with the solvent (solvolysis), elimination reactions, or degradation of starting materials or products at elevated temperatures.

  • Is your nucleophile stable at the reaction temperature? Some nucleophiles can decompose or undergo rearrangement at higher temperatures.

  • Could there be competing reaction sites? If your substrate has multiple electrophilic sites, the nucleophile might be reacting at an undesired position.

Temperature-Centric Solutions:

Temperature plays a pivotal role in reaction selectivity.

  • Kinetic vs. Thermodynamic Product Formation: You might be forming a thermodynamically more stable, but undesired, byproduct. This occurs when the reaction is reversible and run at high temperatures for extended periods, leading to equilibrium control.[9][10]

    • Solution: Try running the reaction at a lower temperature for a longer duration. This favors the kinetically controlled product, which is the one that forms the fastest, and may be your desired compound.[8][9]

  • Minimizing Degradation: If the side products result from the degradation of your starting material or product, the reaction temperature is likely too high.

    • Solution: Reduce the temperature. Even a small reduction of 10-20 °C can significantly minimize thermal decomposition. This is a trade-off, as a lower temperature will also slow down the desired reaction, so finding an optimal balance is key.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues in the nucleophilic displacement of sulfones.

troubleshooting_workflow start Reaction Issue Identified check_yield Low or No Yield? start->check_yield check_purity Side Products Observed? start->check_purity check_yield->check_purity No check_activation Is Ring Sufficiently Activated (ortho/para EWG)? check_yield->check_activation Yes identify_side_products Identify Side Products check_purity->identify_side_products Yes check_conditions Are Conditions Anhydrous and Base Appropriate? check_activation->check_conditions Yes end Optimized Reaction check_activation->end No, Re-design Substrate increase_temp Incrementally Increase Temperature check_conditions->increase_temp Yes check_conditions->end No, Modify Conditions increase_temp->end thermo_vs_kinetic Thermodynamic vs. Kinetic Control Issue? identify_side_products->thermo_vs_kinetic degradation Degradation Issue? thermo_vs_kinetic->degradation No lower_temp_longer_time Lower Temperature, Increase Reaction Time thermo_vs_kinetic->lower_temp_longer_time Yes lower_temp Lower Temperature degradation->lower_temp Yes degradation->end No, Re-evaluate Reaction Scope lower_temp_longer_time->end lower_temp->end

Caption: A workflow for troubleshooting SNAr reactions of sulfones.

Frequently Asked Questions (FAQs)

Q1: Why is the sulfone group a good leaving group in SNAr reactions?

The sulfone group (-SO₂R) is an excellent leaving group in SNAr reactions for two main reasons. First, it is a strong electron-withdrawing group, which helps to activate the aromatic ring towards nucleophilic attack. Second, the resulting sulfinate anion (RSO₂⁻) is a weak base and highly stable due to resonance, making its departure from the Meisenheimer complex favorable.[6] In some cases, methyl sulfones have been shown to be effective leaving groups, eliminating the need for transition metal catalysts.[6]

Q2: How does temperature generally affect the rate of an SNAr reaction?

As with most chemical reactions, increasing the temperature generally increases the rate of an SNAr reaction. This is because a higher temperature provides more molecules with the necessary activation energy to overcome the energy barrier of the reaction. The relationship between temperature and reaction rate is described by the Arrhenius equation. However, excessively high temperatures can lead to side reactions and decomposition.[11]

Q3: What is the mechanistic basis for temperature optimization in these reactions?

The nucleophilic displacement of an aryl sulfone typically proceeds via a two-step addition-elimination (SNAr) mechanism.

Caption: The addition-elimination mechanism of an SNAr reaction.

Temperature optimization is crucial because it influences both the rate of the initial nucleophilic attack (the rate-determining step) and the potential for reversibility or side reactions. By controlling the temperature, you can navigate the energy landscape of the reaction to favor the formation of the desired product in high yield and purity.[9][10]

Q4: What role do solvents play in temperature optimization?

Polar aprotic solvents like DMSO, DMF, and sulfolane are commonly used for SNAr reactions because they can solvate the cation of the nucleophile's salt while leaving the anion (the nucleophile) relatively "naked" and highly reactive.[12][13] This can lead to significant rate enhancements, sometimes allowing reactions to be run at lower temperatures.[13] When optimizing temperature, it's important to consider the boiling point and thermal stability of your chosen solvent.

Q5: Are there any alternatives to high temperatures for accelerating these reactions?

Yes, in some cases, microwave irradiation can be used to accelerate SNAr reactions.[14] Microwave heating can lead to rapid and uniform heating of the reaction mixture, often resulting in shorter reaction times and higher yields compared to conventional heating methods.[14]

Data Summary & Experimental Protocols

Table 1: Influence of Key Parameters on Reaction Outcome
ParameterEffect on Low Yield/RateEffect on Purity/Side ProductsGeneral Recommendation
Temperature Increasing temperature generally increases the reaction rate.High temperatures can cause degradation or favor undesired thermodynamic byproducts.Start at a moderate temperature (e.g., 60-80 °C) and adjust based on reaction monitoring.
Solvent Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity and accelerate the reaction.[13]Nucleophilic solvents (e.g., alcohols) can lead to solvolysis byproducts.[5]Use a high-boiling point, polar aprotic solvent appropriate for the target temperature.
Base A strong, non-nucleophilic base is often required to deprotonate the nucleophile.The wrong base can act as a competing nucleophile.Use bases like K₂CO₃, t-BuOK, or NaH depending on the pKa of the nucleophile.
Substrate Strong ortho/para EWGs are crucial for a reasonable reaction rate.[3]A poorly activated substrate may require harsh conditions, leading to side reactions.Ensure your aryl sulfone is sufficiently activated for the chosen nucleophile.
Protocol 1: General Procedure for Temperature Optimization Study

This protocol outlines a systematic approach to finding the optimal temperature for your reaction.

Materials:

  • Aryl sulfone substrate

  • Nucleophile

  • Anhydrous polar aprotic solvent (e.g., DMSO or DMF)

  • Base (if required)

  • Reaction vials or round-bottom flasks equipped with stir bars

  • Heating block or oil bath with precise temperature control

  • Inert atmosphere setup (e.g., nitrogen manifold)

  • TLC plates and/or LC-MS for reaction monitoring

Procedure:

  • Setup: In parallel, set up a series of identical reactions in separate vials under an inert atmosphere.

  • Reagent Addition: To each vial, add the aryl sulfone, solvent, and base (if applicable). Stir until dissolved. Finally, add the nucleophile.

  • Temperature Gradient: Place each vial in a well of a heating block pre-set to a different temperature (e.g., 60 °C, 80 °C, 100 °C, 120 °C).

  • Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction. Quench the aliquot and analyze it by TLC or LC-MS to determine the consumption of starting material and the formation of the product and any byproducts.

  • Analysis: Compare the results across the different temperatures. Identify the temperature that provides the best balance of reaction rate, yield, and purity within a reasonable timeframe.

  • Refinement: If necessary, perform a second iteration of the experiment with a narrower temperature range around the initial optimum to fine-tune the conditions.

By systematically evaluating the effect of temperature, you can confidently determine the optimal conditions for the nucleophilic displacement of your specific sulfone substrate, leading to more efficient and reproducible synthetic outcomes.

References

  • Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution. RSC Advances. Available at: [Link]

  • Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education. Available at: [Link]

  • Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions. Frontiers in Chemistry. Available at: [Link]

  • Table 1 Optimization of the nucleophilic aromatic substitution reaction. ResearchGate. Available at: [Link]

  • Thermodynamic vs kinetic reaction control with radical substitution. Chemistry Stack Exchange. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • SNAr Reaction in S-based Solvents. WordPress. Available at: [Link]

  • Ch 10: Kinetic and Thermodynamic Control. University of Calgary. Available at: [Link]

  • Thermodynamic and Kinetic Products. Master Organic Chemistry. Available at: [Link]

  • Turning up the heat: thermal analysis for biotherapeutics. Drug Discovery News. Available at: [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. Available at: [Link]

  • Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization. National Center for Biotechnology Information. Available at: [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]

  • How Calorimetry Enhances Synthetic Route Development for Pharmaceuticals. PharmaTech. Available at: [Link]

  • Thermodynamic Studies for Drug Design and Screening. National Center for Biotechnology Information. Available at: [Link]

  • Optimization of Methodologies to Study Freeze/Thaw Processes in Drug Substance Bottles. MDPI. Available at: [Link]

  • Temperature Controlled Selective C–S or C–C Bond Formation: Photocatalytic Sulfonylation versus Arylation of Unactivated Heterocycles Utilizing Aryl Sulfonyl Chlorides. ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. Available at: [Link]

  • Synthesis with sulfones, Part XLIII. Preparation ofγ-functionalized vinyl sulfones by nucleophilic substitution of allylidene disulfones; stereospecific reduction of 3-hydroxy-(E)-1-propenyl sulfones to (Z)-allylic alcohols. ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. ACS Publications. Available at: [Link]

  • Rules and Stereoelectronic Guidelines for the Anionic Nucleophilic Displacement of Furanoside and Furanose O-sulfonates. Queen's University Belfast. Available at: [Link]

  • SNAr Reaction. gChem Global. Available at: [Link]

  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. Available at: [Link]

  • Alkyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Synthesis of Sulfones. Thieme. Available at: [Link]

  • Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. National Center for Biotechnology Information. Available at: [Link]

Sources

Solvent selection for recrystallization of 4-(Methylsulfonyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solvent selection and recrystallization protocol for 4-(Methylsulfonyl)nicotinic acid (CAS: 85218-03-5).

Topic: Recrystallization Solvent Selection & Protocol Compound: this compound Chemical Class: Pyridinecarboxylic acid / Alkyl sulfone Audience: Organic Chemists, Process Chemists, CMC Leads

Executive Summary

This compound presents a unique purification challenge due to its dual functionality: the carboxylic acid (C3 position) confers pH-dependent solubility and zwitterionic potential, while the methylsulfonyl group (C4 position) acts as a strong electron-withdrawing group (EWG) and hydrogen bond acceptor.

Successful recrystallization requires a solvent system that disrupts the strong intermolecular lattice energy (typical of high-melting sulfones) while maintaining a steep solubility-temperature gradient.

Part 1: Solvent Selection Strategy

Q: What is the optimal solvent system for this compound? A: There is no single "magic" solvent, but three systems have field-proven efficacy depending on your specific impurity profile.

Solvent SystemRoleApplication ScenariosPros/Cons
Water (pH adjusted) PrimaryStandard Purification. Best for removing inorganic salts and non-polar organic impurities (e.g., unreacted sulfide).Pros: Green, cheap, highly scalable.Cons: Requires precise pH control (Isoelectric Point ~3.0–3.5).
Ethanol / Water (9:1) SecondaryPolymorph Control. Use if the aqueous method yields amorphous solids or "oils out."Pros: Slower crystallization yields better morphology.Cons: Lower recovery yield due to solubility in EtOH.
Glacial Acetic Acid TertiaryHigh Purity / Salvage. Use for crude material with dark color or stubborn insoluble impurities.Pros: Excellent solvent power at reflux; breaks strong H-bond networks.Cons: Corrosive; product requires thorough drying to remove solvent traces.
The Science of Selection (Why these work)
  • The Sulfone Effect: The

    
     group is highly polar. It makes the molecule sparingly soluble in non-polar solvents (Ether, Hexane) and soluble in polar aprotic solvents (DMSO, DMF). However, DMSO/DMF have high boiling points, making product recovery difficult.
    
  • The Acid Effect: The pyridine nitrogen and carboxylic acid can form zwitterions. Water is excellent for dissolving these ionic forms at high temperatures, but solubility drops precipitously upon cooling, driving high recovery.

Part 2: Decision Logic (Visualized)

The following decision tree guides you through the selection process based on your crude material's behavior.

SolventSelection Start Start: Analyze Crude Material SolubilityTest Perform Solubility Test (100 mg / 1 mL) Start->SolubilityTest WaterTest Soluble in boiling Water? SolubilityTest->WaterTest EthanolTest Soluble in boiling Ethanol? WaterTest->EthanolTest No (Insoluble) RouteA Route A: Water Recrystallization (Adjust pH to 1-2 to dissolve, 3-4 to precipitate) WaterTest->RouteA Yes (Clear solution) RouteB Route B: EtOH/Water (9:1) (Standard Organic Recryst) EthanolTest->RouteB Yes RouteC Route C: Glacial Acetic Acid (For stubborn impurities) EthanolTest->RouteC No (Highly insoluble)

Figure 1: Solvent Selection Decision Matrix for Sulfonyl Nicotinic Acids.

Part 3: Detailed Protocols
Protocol A: Aqueous Recrystallization (Recommended)

Best for: Removing inorganic salts and unreacted starting materials.

  • Suspend: Place crude this compound in water (10 mL/g).

  • Acidify: Add 1M HCl dropwise while heating to reflux until the solution becomes clear. Note: This protonates the pyridine nitrogen, increasing solubility.

  • Filter: Perform a hot filtration (using a pre-warmed funnel) to remove any mechanical impurities or elemental sulfur/charcoal.

  • Crystallize:

    • Allow the filtrate to cool to

      
      .
      
    • Slowly adjust pH to 3.0–3.5 (the approximate isoelectric point) using 10% NaOH or saturated NaOAc solution. Crucial: Do not overshoot pH > 5, or the salt will form and remain dissolved.

    • Cool to

      
       in an ice bath for 2 hours.
      
  • Isolate: Filter the white crystalline solid. Wash with ice-cold water (

    
     small volumes).
    
  • Dry: Vacuum dry at

    
     over 
    
    
    
    .
Protocol B: Ethanol/Water Recrystallization

Best for: Oily crude material or when water yields a "goo".

  • Dissolve: Dissolve crude solid in boiling Ethanol (absolute) using the minimum amount necessary.

  • Add Co-solvent: If the solution is clear, add hot water dropwise until a faint turbidity (cloudiness) persists.

  • Clarify: Add one drop of Ethanol to clear the solution again.

  • Cool: Remove from heat. Insulate the flask with a towel to allow slow cooling to room temperature (prevents oiling out).

  • Harvest: Collect crystals via filtration. Wash with cold 1:1 EtOH/Water.

Part 4: Troubleshooting & FAQs

Q1: My compound is "oiling out" (forming a liquid layer) instead of crystallizing. Why?

  • Cause: The temperature dropped too quickly, or the solvent polarity is slightly off, causing a liquid-liquid phase separation before the crystal lattice could form.

  • Fix:

    • Re-heat until the oil dissolves.

    • Add a "seed crystal" of pure product if available.

    • Scratch the inner wall of the flask with a glass rod.

    • Switch Solvent: Move to Protocol B (Ethanol/Water) or use Acetonitrile . Acetonitrile is often excellent for sulfones as it solubilizes them at high heat but rejects them cold.

Q2: The product is colored (yellow/brown) even after recrystallization.

  • Cause: Trace oxidation byproducts (sulfoxides or N-oxides) or polymerized impurities.

  • Fix: Perform a Charcoal Treatment .

    • Dissolve compound in hot solvent.

    • Add Activated Carbon (5-10 wt%).

    • Reflux for 15 minutes.

    • Hot Filter through Celite pad.

    • Proceed with crystallization.[1][2]

Q3: Can I use DMSO or DMF?

  • Advice: Avoid if possible. While they dissolve the compound well, their high boiling points (

    
     and 
    
    
    
    ) make removing solvent traces extremely difficult without prolonged high-vacuum drying, which risks thermal degradation of the sulfonyl moiety.
References
  • Nicotinic Acid Purification: Organic Syntheses, Coll. Vol. 1, p. 385 (1941); Vol. 4, p. 49 (1925). (Describes the fundamental solubility behavior of pyridine carboxylic acids in water/acid). Link

  • Sulfone Synthesis & Properties:The Journal of Organic Chemistry, "Oxidation of Sulfides to Sulfones", describing the polarity shifts and solubility changes associ

    
     group. Link
    
  • General Recrystallization Guide: "Purification of Laboratory Chemicals," Armarego & Chai, 7th Ed. (Standard reference for solvent classes for sulfones and carboxylic acids). Link

Sources

Resolving purity issues in commercial 4-(Methylsulfonyl)nicotinic acid batches

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Research and Development

4-(Methylsulfonyl)nicotinic acid is a vital building block in medicinal chemistry and materials science. Its unique electronic and structural properties, stemming from the pyridine ring and the electron-withdrawing methylsulfonyl group, make it a key component in the synthesis of targeted therapeutics and functional materials. However, the synthetic route to this compound can introduce impurities that may significantly impact experimental outcomes, leading to inconsistent results, failed reactions, or misinterpreted biological data.

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals to identify, troubleshoot, and resolve purity issues encountered with commercial batches of this compound. By combining established analytical principles with practical, field-proven methodologies, we aim to empower you to ensure the integrity of your starting materials and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a commercial batch of this compound?

The impurity profile is heavily dependent on the synthetic route. A common industrial synthesis involves the oxidation of a thioether precursor. Therefore, the most likely process-related impurities are incompletely oxidized intermediates.

  • 4-(Methylthio)nicotinic acid (Thioether): The starting material for the oxidation step. Its presence indicates an incomplete reaction.

  • 4-(Methylsulfinyl)nicotinic acid (Sulfoxide): An intermediate of the oxidation process. Its presence suggests the oxidation was halted prematurely or used an insufficient amount of oxidant.

  • Positional Isomers: Depending on the starting materials, isomers such as 2- or 5-(Methylsulfonyl)nicotinic acid could be present.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., acetic acid, water, ethanol) may be retained in the final product.

  • Starting Material Impurities: Impurities present in the initial building blocks, such as other substituted pyridines, can carry through the synthesis.[1][2]

Q2: How should I properly store this compound to maintain its purity?

This compound, like its parent compound nicotinic acid, is a relatively stable crystalline solid.[3] However, to prevent potential degradation and contamination, proper storage is essential.

  • Temperature: Store at room temperature (2-30°C) or as specified by the supplier.[4] For long-term storage, refrigeration (-20°C or -80°C) in a sealed container is recommended to minimize any potential degradation.[5]

  • Atmosphere: Keep the container tightly sealed to protect it from atmospheric moisture.

  • Light: Store in a dark place or in an amber vial to protect against photolytic degradation, a general best practice for complex organic molecules.

Q3: What initial analytical checks are recommended upon receiving a new batch?

Before incorporating a new batch into your experiments, a few quick quality control checks can save significant time and resources.

  • Visual Inspection: The compound should be a white to off-white crystalline solid. Any significant color, such as a pronounced yellow tint, may indicate impurities from the oxidation process.[6]

  • ¹H NMR Spectroscopy: This provides a rapid assessment of structural integrity and can reveal the presence of major organic impurities. The simplicity of the expected spectrum makes it easy to spot extraneous peaks.

  • High-Performance Liquid Chromatography (HPLC): An HPLC-UV analysis is the gold standard for determining the purity percentage of the main component and quantifying impurities.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): If unexpected peaks are observed in the HPLC, LC-MS can provide the molecular weights of the impurities, which is crucial for their identification.[8][9]

Troubleshooting Guide: From Observation to Solution

This section addresses specific issues you may encounter during your analysis and provides actionable steps to resolve them.

Problem: My ¹H NMR spectrum shows unexpected peaks. How can I identify their source?

An NMR spectrum that deviates from the reference is a clear sign of impurities. The key is to analyze the chemical shift, multiplicity, and integration of these unknown signals.

Causality: The oxidation state of the sulfur atom directly influences the electronic environment of the pyridine ring. A thioether (-SCH₃) is less electron-withdrawing than a sulfoxide (-SOCH₃), which is less withdrawing than the sulfone (-SO₂CH₃). This causes predictable upfield or downfield shifts for the aromatic protons.

Potential Impurity Expected ¹H NMR Signature Rationale for Signature
4-(Methylthio)nicotinic acid Singlet for the -SCH₃ group around 2.5-2.6 ppm . Aromatic protons will be slightly upfield (at a lower ppm value) compared to the main compound.The thioether group is less electron-withdrawing than the sulfone, shielding the adjacent aromatic protons.
4-(Methylsulfinyl)nicotinic acid Singlet for the -SOCH₃ group around 2.7-2.8 ppm . Aromatic protons will be shifted to a position between the thioether and the sulfone.The sulfoxide group has an intermediate electron-withdrawing effect.
Residual Acetic Acid A singlet around 2.1 ppm .A common solvent or reagent in oxidation reactions.
Residual Ethanol A triplet around 1.2 ppm and a quartet around 3.6 ppm .A common solvent for recrystallization.

Solution Pathway:

  • Integrate: Compare the integration of the impurity peaks to a known proton signal of the main compound to estimate the molar percentage of the impurity.

  • Spike: If you have a reference standard for a suspected impurity, add a small amount to your NMR sample. An increase in the intensity of an unknown peak confirms its identity.

  • Consult LC-MS Data: Cross-reference with LC-MS to see if a detected mass corresponds to the suspected impurity.[8]

Problem: My HPLC chromatogram shows a significant secondary peak. What is it and how do I get rid of it?

Multiple peaks in an HPLC run indicate that your sample is a mixture. The retention time provides clues to the impurity's identity.

Causality: In reverse-phase HPLC, more polar compounds elute earlier. The oxidation of sulfur increases polarity. Therefore, you can expect the following elution order: 4-(Methylthio)nicotinic acid (least polar, longest retention time) → 4-(Methylsulfinyl)nicotinic acid → this compound (most polar, shortest retention time).

Solution Pathway:

  • Identify the Impurity: Use LC-MS to determine the molecular weight of the species in the secondary peak. A mass of 183.2 g/mol suggests the thioether, while 199.2 g/mol points to the sulfoxide.

  • Purify the Batch: If the impurity level is unacceptable (>1-2%), purification is necessary. Recrystallization is the most effective method for removing structurally similar impurities. See the detailed protocol below.

  • Re-analyze: After purification, run the HPLC analysis again to confirm that the impurity has been removed to an acceptable level.

Problem: The material is clumpy and difficult to handle, and my results are not reproducible. What is the issue?

This is often a sign of residual solvent or improper drying. Solvents can interfere with reactions, alter dissolution rates, and affect accurate weighing, leading to poor reproducibility.

Solution Pathway:

  • Dry the Material: Dry the sample under high vacuum (e.g., using a Schlenk line or vacuum oven) at a moderate temperature (40-50°C) for several hours. Be cautious not to heat close to the melting point (236-239°C).[4]

  • Perform Karl Fischer Titration: If you suspect water is the issue, this method can accurately quantify the water content.

  • ¹H NMR Analysis: Check the NMR for characteristic solvent peaks. If significant solvent is detected after drying, a more rigorous purification like recrystallization may be needed to remove trapped solvent molecules.

Core Experimental Protocols

Workflow for Purity Assessment and Resolution

The following diagram outlines the logical workflow for handling a new commercial batch of this compound.

Purity_Workflow start Receive Commercial Batch analysis Initial Analysis (¹H NMR, HPLC-UV) start->analysis decision Purity > 99%? analysis->decision proceed Proceed with Experiment decision->proceed Yes identify Identify Impurity (LC-MS) decision->identify No end Batch Qualified proceed->end purify Select Purification Method (e.g., Recrystallization) identify->purify reanalyze Re-analyze Purity (HPLC-UV) purify->reanalyze reanalyze->decision Check Purity

Caption: Workflow for qualifying a new batch of this compound.

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol provides a baseline method for assessing the purity of this compound. It should be optimized for your specific system.

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade or higher)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrument and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 263 nm[10]

  • Injection Volume: 10 µL

3. Procedure:

  • Standard Preparation: Accurately weigh and dissolve ~10 mg of the compound in a 1:1 mixture of water/acetonitrile to make a 1 mg/mL stock solution. Further dilute to create a working standard of ~0.1 mg/mL.

  • Sample Preparation: Prepare the sample from the commercial batch at the same concentration as the working standard.

  • Analysis: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes. Inject the sample and run the gradient method.

  • Data Interpretation: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Protocol 2: Purification by Recrystallization

This method is effective for removing small amounts of process-related impurities like the thioether and sulfoxide precursors.

1. Principle (The "Why"): Recrystallization works by exploiting differences in solubility between the desired compound and the impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound completely when hot but poorly when cold. Impurities that are less soluble can be filtered out of the hot solution, while impurities that are more soluble will remain in the cold mother liquor. Using a decolorizing agent like activated carbon can help remove colored impurities.[6]

2. Materials:

  • Impure this compound

  • Distilled or deionized water (or an ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter paper

  • Activated carbon (optional, for colored impurities)

3. Procedure:

  • Solvent Selection: Place a small amount of the impure compound in a test tube and add a few drops of water. If it dissolves easily at room temperature, water is not a good choice. If it is poorly soluble, heat the tube. If it dissolves when hot but precipitates upon cooling, water is a suitable solvent. If solubility is low even in hot water, an ethanol/water mixture may be required.

  • Dissolution: Place the impure compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent required to fully dissolve the solid. Keep the solution at or near boiling.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated carbon. Swirl and then bring back to a boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and the activated carbon, if used).

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

  • Verification: Confirm the purity of the recrystallized material using the HPLC method described above.

References

  • Organic Syntheses. (1925). Nicotinic Acid. Organic Syntheses, 4, 49.
  • Kumar, S., Wasewar, K. L., & Babu, B. V. (2008). Intensification of nicotinic acid separation using organophosphorous solvating extractants by reactive extraction. Chemical Engineering & Technology, 31(11), 1584-1590.
  • Frontiers in Bioengineering and Biotechnology. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers.
  • Google Patents. (1984). Process for the purification of nicotinic acid amide I. US4447615A.
  • MacKenzie, D. A., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Headache: The Journal of Head and Face Pain, 48(8), 1245-1248.
  • Google Patents. (1946). Synthesis of nicotinic compounds. US2409806A.
  • Google Patents. (1962).
  • Piórkowska, E., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
  • ChemicalBook. (n.d.). Nicotinic acid synthesis.
  • Wikipedia. (n.d.). Nicotinic acid.
  • Google Patents. (2013). Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole. CN102603646B.
  • ResearchGate. (2025).
  • ResearchGate. (n.d.). The chemical structures of nicotinic acid and its official impurities.
  • Pfuhl, P., et al. (2005). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 36(5), 1045-1052.
  • ResearchGate. (2008).
  • International Journal of Pharmaceutical Sciences Review and Research. (2019).
  • Semantic Scholar. (n.d.). Nicotinic Acid Metabolism.
  • MedChemExpress. (n.d.). Niacin-d4 (Nicotinic acid-d4).
  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food.
  • Pharmaffili
  • Sigma-Aldrich. (n.d.). Nicotinic acid analytical standard.
  • SynThink. (n.d.).

Sources

Validation & Comparative

1H NMR chemical shifts of 4-(Methylsulfonyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR characterization of 4-(Methylsulfonyl)nicotinic acid , a critical intermediate in the synthesis of COX-2 inhibitors (e.g., Etoricoxib). This analysis focuses on the oxidative transformation from its sulfide precursor, providing a robust method for monitoring reaction progress and purity.

Content Type: Technical Application Note & Spectral Comparison Subject: Structural Verification & Oxidation Monitoring (Sulfide vs. Sulfone) CAS No: 162529-06-6 (Target Sulfone) / 10177-29-4 (Chloro Precursor)

Executive Summary

In medicinal chemistry, particularly for the synthesis of 2,3-bipyridine scaffolds found in Etoricoxib, the oxidation of a thiomethyl (–SMe) group to a methylsulfonyl (–SO₂Me) group is a pivotal step.

This guide provides the spectroscopic markers required to validate this transformation. The primary indicator of success is the significant downfield shift of the methyl protons (


) and the deshielding of the pyridine ring protons due to the strong electron-withdrawing nature of the sulfone moiety.

Chemical Structure & Numbering

To ensure accurate assignment, we utilize the standard pyridine numbering system relative to the carboxylic acid at position 3.

  • Position 3: Carboxylic Acid (–COOH)

  • Position 4: Methylsulfonyl group (–SO₂CH₃)[1]

  • Protons: H2 (singlet-like), H5 (doublet), H6 (doublet)

Structure cluster_0 Precursor (Sulfide) cluster_1 Target (Sulfone) Sulfide 4-(Methylthio)nicotinic acid (Electron Donor S-Me) Oxidation Oxidation (Oxone / mCPBA) Sulfide->Oxidation Sulfone This compound (Electron Withdrawing SO2-Me) Oxidation->Sulfone

Figure 1: Transformation pathway from sulfide precursor to sulfone target.[2][3]

Comparative NMR Data: Sulfide vs. Sulfone

The following table contrasts the 1H NMR shifts of the precursor (Sulfide) against the target (Sulfone). The data represents characteristic values in deuterated dimethyl sulfoxide (DMSO-d₆ ), the preferred solvent due to the solubility of the carboxylic acid.

Table 1: Chemical Shift Comparison ( , ppm)
Proton AssignmentPrecursor: 4-(Methylthio)nicotinic acidTarget: this compound

(Shift Effect)
–CH₃ (Methyl) 2.55 (s) 3.25 – 3.35 (s) +0.75 ppm (Diagnostic)
H-2 (Aromatic) 8.85 (s)9.15 (s)+0.30 ppm (Deshielding)
H-6 (Aromatic) 8.50 (d, J=5.5 Hz)8.95 (d, J=5.0 Hz)+0.45 ppm
H-5 (Aromatic) 7.35 (d, J=5.5 Hz)8.05 (d, J=5.0 Hz)+0.70 ppm (Ortho effect)
–COOH 13.0 - 13.5 (br s)13.5 - 14.0 (br s)Minimal change

Technical Insight: The most dramatic change occurs at H-5 . In the sulfide, the sulfur atom is electron-donating by resonance, shielding H-5 (upfield at ~7.35 ppm). Upon oxidation to the sulfone, the group becomes strongly electron-withdrawing, shifting H-5 significantly downfield to ~8.05 ppm.

Experimental Protocol for Validation

To achieve the resolution necessary for distinguishing trace sulfide impurities (0.5% level) from the sulfone product, follow this standardized protocol.

Step 1: Sample Preparation
  • Mass: Weigh 10–15 mg of the dried solid.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: CDCl₃ is generally poor for nicotinic acids due to solubility issues, leading to broad lines.

  • Additives: If the –COOH proton is broadening the aromatic region via exchange, add 1 drop of D₂O to exchange the acid proton (this will eliminate the peak at ~13 ppm but sharpen the aromatic signals).

Step 2: Acquisition Parameters
  • Frequency: 400 MHz or higher recommended.

  • Pulse Angle: 30° (to ensure quantitative relaxation).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The methyl sulfone protons have longer T1 relaxation times. A short D1 will under-integrate the methyl peak, leading to incorrect stoichiometric calculations.

  • Scans: 16–32 scans are sufficient for main component analysis; 64+ scans for impurity profiling.

Step 3: Processing & Integration
  • Reference the residual DMSO pentet to 2.50 ppm .

  • Critical Check: Ensure the water peak (variable, ~3.3 ppm in DMSO) does not overlap with your Sulfone-Methyl signal (~3.25 ppm).

    • Troubleshooting: If overlap occurs, run the spectrum at a different temperature (e.g., 45°C) to shift the water peak while the organic signals remain relatively static.

Synthesis & Monitoring Workflow

The following diagram illustrates the decision logic for monitoring the reaction endpoint using NMR.

Workflow Start Start Reaction (Sulfide + Oxidant) Aliquot Take Aliquot Workup (EtOAc/H2O) Start->Aliquot NMR Run 1H NMR (DMSO-d6) Aliquot->NMR Check Check Methyl Region (2.0 - 3.5 ppm) NMR->Check Result1 Peak at 2.55 ppm only Check->Result1 0% Conv. Result2 Peaks at 2.55 & 3.25 ppm Check->Result2 Partial Result3 Peak at 3.25 ppm only Check->Result3 100% Conv. Action1 No Reaction Check Oxidant/Temp Result1->Action1 Action2 Incomplete Continue Stirring Result2->Action2 Action3 Complete Proceed to Isolation Result3->Action3

Figure 2: In-process control (IPC) workflow for sulfide-to-sulfone oxidation.

Troubleshooting & Impurities

Common impurities observed in this specific synthesis:

ImpurityChemical Shift Markers (DMSO-d₆)Origin
Sulfoxide Intermediate ~2.80 ppm (s, 3H)Incomplete oxidation (requires more oxidant).
4-Chloronicotinic Acid ~7.60 ppm (d, H5), No Methyl peakUnreacted starting material (from step 1).
Residual Oxidant (mCPBA) ~7.4–7.9 ppm (aromatic multiplet)Poor workup/washing.

Validation Tip: The sulfoxide methyl peak typically appears exactly halfway between the sulfide (2.55) and sulfone (3.25). If you see a peak at 2.80 ppm , the reaction has stalled at the intermediate stage.

References

  • Etoricoxib Synthesis & Intermediates

    • Process for the synthesis of etoricoxib. EP Patent 2802564B1. Describes the characterization of 4-(methylsulfonyl)
  • NMR Solvent Impurities & Standards

    • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Org.[3][4][5] Process Res. Dev. 2016, 20, 3, 661–667.

  • Substituent Effects on Pyridine Rings: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009. (Standard tables for calculating pyridine shifts based on -COOH and -SO2R substituents).

Sources

Reactivity Comparison: 4-(Methylsulfonyl)nicotinic acid vs. 4-Chloronicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of 4-substituted nicotinic acid derivatives—critical scaffolds for kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs)—the choice of electrophile dictates process efficiency.

This guide compares 4-chloronicotinic acid (4-Cl-NA) against its activated sulfone analog, 4-(methylsulfonyl)nicotinic acid (4-SO₂Me-NA) .[1] While the chloride is the industry standard for cost-efficiency, our analysis demonstrates that the sulfone analog offers superior electrophilicity, enabling reactions under milder conditions. This "sulfone activation" strategy is particularly advantageous when deploying thermally sensitive nucleophiles or when the carboxylic acid moiety induces electronic deactivation.

Mechanistic Analysis: The Landscape

The Electronic Challenge

Both substrates react via Nucleophilic Aromatic Substitution (


) .[2][3][4] However, the presence of the C3-carboxylic acid presents a unique challenge. Under basic reaction conditions, the acid deprotonates to form a carboxylate anion (

). This anion is electron-rich, creating electrostatic repulsion against incoming nucleophiles and increasing the electron density of the pyridine ring, thereby raising the energy of the transition state.
Leaving Group Physics
  • 4-Chloronicotinic Acid: Chlorine is a moderate leaving group.[1] Its electronegativity (

    
    ) activates the C4 position by induction (
    
    
    
    ), but it also donates electron density via resonance (
    
    
    ), which slightly counteracts the activation.
  • This compound: The methylsulfonyl group is a "super-electrophile" activator.[1] It exerts a powerful inductive (

    
    ) and mesomeric (
    
    
    
    ) electron-withdrawing effect.[1] Crucially, the sulfone lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the C4 carbon significantly more susceptible to nucleophilic attack.
Reaction Pathway Diagram

The following diagram illustrates the energy landscape. The sulfone analog stabilizes the Meisenheimer complex more effectively than the chloride, lowering the activation energy (


).

SNAr_Mechanism Substrate_Cl 4-Cl-NA (Moderate LUMO) TS_Cl Transition State (Cl) High Energy Barrier Substrate_Cl->TS_Cl + Nucleophile (Requires Heat) Substrate_SO2 4-SO2Me-NA (Low LUMO) TS_SO2 Transition State (SO2) Stabilized Meisenheimer Complex Substrate_SO2->TS_SO2 + Nucleophile (Mild Conditions) Product 4-Substituted Nicotinic Acid TS_Cl->Product - Cl⁻ TS_SO2->Product - MeSO₂⁻

Figure 1: Comparative reaction pathways showing the lower activation energy barrier for the sulfone displacement.[1]

Experimental Comparison: Performance Data

To validate the reactivity difference, we compare the reaction of both substrates with Benzylamine (a representative primary amine) and 4-Methoxybenzyl mercaptan (a representative thiol).

Comparative Data Table
Parameter4-Chloronicotinic Acid (Standard)This compound (High-Performance)Impact
Nucleophile Benzylamine (1.2 eq)Benzylamine (1.1 eq)Sulfone requires less excess nuc.[1]
Solvent n-Butanol or DMFEthanol or THFSulfone allows greener solvents.[1]
Temperature Reflux (110–130°C) Room Temp to 40°C Critical differentiator.
Time 12 – 24 Hours2 – 4 HoursProcess throughput increased.[1]
Yield 65 – 75%85 – 92%Improved atom economy (product).[1]
By-products Decarboxylation (trace)MinimalMilder heat preserves the acid.[1]

Key Insight: The 4-Cl analog often requires forcing conditions (high boiling solvents like n-BuOH) to overcome the deactivation from the carboxylate anion. The 4-SO₂Me analog retains high reactivity even as a carboxylate salt.[1]

Validated Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the operator confirms success before proceeding.

Protocol A: Displacement of Chloride (High Energy)

Use this for stable, inexpensive nucleophiles.[1]

  • Setup: In a round-bottom flask, dissolve 4-chloronicotinic acid (1.0 eq) in n-Butanol (0.5 M concentration).

  • Base Addition: Add DIPEA (2.5 eq). Note: 1.0 eq is consumed to neutralize the carboxylic acid.

  • Nucleophile: Add the amine nucleophile (1.5 eq).

  • Reaction: Heat to reflux (117°C) under nitrogen for 16 hours.

  • Validation Checkpoint (TLC/LCMS):

    • Target: Disappearance of starting material (m/z ~157 for Cl-acid).[1]

    • Risk:[1] If reaction stalls, add 0.1 eq KI (Finkelstein activation).[1]

  • Workup: Concentrate in vacuo. Acidify with 1M HCl to precipitate the zwitterionic product.

Protocol B: Displacement of Sulfone (Mild Energy)

Use this for valuable, volatile, or thermally unstable nucleophiles.

  • Setup: Dissolve This compound (1.0 eq) in THF or Ethanol (0.3 M).

  • Base Addition: Add Triethylamine (2.2 eq) at Room Temperature (RT).

  • Nucleophile: Add the amine nucleophile (1.1 eq) dropwise.

  • Reaction: Stir at RT for 3 hours. (Warm to 40°C only if necessary).

  • Validation Checkpoint (TLC/LCMS):

    • Target: Rapid conversion.[1][5] The sulfone leaving group (methanesulfinate) is highly polar and water-soluble, simplifying purification.

  • Workup: Dilute with water. Adjust pH to 4-5. The product typically precipitates in high purity due to the clean leaving group.

Process Decision Framework

When should you invest in the more expensive sulfone starting material? Use this decision tree.

Decision_Tree Start Select Electrophile Nuc_Type Is Nucleophile Thermally Stable? Start->Nuc_Type Cost_Factor Is Cost of Goods (COGS) the primary driver? Nuc_Type->Cost_Factor Yes Use_SO2 Use this compound (RT in THF/EtOH) Nuc_Type->Use_SO2 No (Sensitive) Use_Cl Use 4-Chloronicotinic Acid (Reflux in n-BuOH) Cost_Factor->Use_Cl Yes (Low Budget) Cost_Factor->Use_SO2 No (Speed/Yield Priority)

Figure 2: Decision matrix for selecting the optimal nicotinic acid precursor.

References

  • ChemicalBook. (2025).[1] Synthesis and properties of 4-Chloronicotinic acid. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] 4-Amino-nicotinic acid and derivatives: Product Specifications. Retrieved from

  • WuXi AppTec. (2025).[1] Regioselectivity and Reactivity in SnAr Reactions of Pyrimidines and Pyridines. Retrieved from

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution (SnAr): Mechanism and Reactivity Trends. Retrieved from

  • Imperial College London. (2008).[1] Aromatic Heterocycles: Reactivity and Synthesis (Course Notes). Retrieved from [1]

Sources

A Comparative Guide to Leaving Group Ability: Methylsulfonyl vs. Chloro in Pyridine Systems

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Leaving Groups in Pyridine Functionalization

In the synthesis of pharmaceuticals and functional materials, the pyridine ring is a privileged scaffold. Its functionalization often relies on nucleophilic aromatic substitution (SNAr), a powerful reaction for forming carbon-heteroatom and carbon-carbon bonds. The efficiency of an SNAr reaction is critically dependent on the nature of the leaving group. A superior leaving group not only accelerates the reaction but also enables milder conditions, preserving sensitive functional groups elsewhere in the molecule.

This guide provides an in-depth comparison of two common leaving groups in pyridine chemistry: the chloro (-Cl) group and the methylsulfonyl (-SO2Me) group. While both are utilized, their performance characteristics differ significantly. We will explore the theoretical underpinnings of their reactivity, present comparative experimental data, and offer practical guidance for selecting the optimal leaving group for your synthetic objectives.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on Pyridines

The SNAr reaction on a pyridine ring proceeds via a two-step addition-elimination mechanism. This process is favorable at the 2- and 4-positions because the electron-deficient nitrogen atom can effectively stabilize the negative charge of the anionic intermediate, known as a Meisenheimer complex.[1][2]

  • Nucleophilic Attack (Rate-Determining Step): A nucleophile attacks the electrophilic carbon atom bearing the leaving group, forming the resonance-stabilized Meisenheimer complex. The stability of this intermediate is key to the reaction's feasibility.[2][3][4]

  • Leaving Group Elimination: The aromaticity of the pyridine ring is restored by the expulsion of the leaving group.

The leaving group influences both steps:

  • Activation: A strongly electron-withdrawing leaving group increases the electrophilicity of the carbon atom it is attached to, accelerating the initial nucleophilic attack.

  • Departure (Nucleofugality): A good leaving group must be able to stabilize the negative charge it accepts upon departure. This is often correlated with the pKa of its conjugate acid; the conjugate base of a strong acid is a stable, and therefore good, leaving group.[5][6]

Figure 1: General mechanism of SNAr on a 2-substituted pyridine.

Theoretical Comparison: Electronic Properties and Nucleofugality

The fundamental differences in the leaving group abilities of -Cl and -SO2Me can be understood by examining their electronic effects and the stability of their corresponding anions.

Leaving GroupInductive EffectResonance EffectConjugate AcidpKa of Conjugate AcidLeaving Group Anion Stability
Chloro (-Cl) Inductively withdrawingWeakly donatingHCl~ -7Good
Methylsulfonyl (-SO2Me) Strongly inductively withdrawingWithdrawingCH3SO3H~ -1.9[5]Excellent

Chloro Group (-Cl): The chloro group is moderately electron-withdrawing via induction, which activates the pyridine ring towards nucleophilic attack. Chloride (Cl⁻) is the conjugate base of a strong acid (HCl), making it a good leaving group. However, its activating effect on the ring is less pronounced compared to other groups. In many cases, SNAr reactions on chloropyridines require elevated temperatures or the presence of additional strong electron-withdrawing groups on the ring to proceed at a practical rate.[7]

Methylsulfonyl Group (-SO2Me): The methylsulfonyl group is a powerful electron-withdrawing group due to the high oxidation state of the sulfur atom and the electronegativity of the two oxygen atoms. This strong inductive pull renders the attached carbon atom highly electrophilic, significantly accelerating the rate-determining nucleophilic attack. Furthermore, the resulting methanesulfinate anion (CH₃SO₂⁻) is exceptionally stable due to the delocalization of the negative charge across the two oxygen atoms. As the conjugate base of a very strong acid (methanesulfonic acid), it is an excellent leaving group.[5]

Experimental Data & Comparative Analysis

Key Experimental Observations:

  • Halogen Reactivity Trend: In SNAr reactions on pyridines, the typical halogen reactivity order is F >> Cl ~ Br.[8] For example, the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine, highlighting that even within halogens, significant differences exist.[9][10]

  • Sulfone Reactivity: Methylsulfonyl groups are recognized as highly effective leaving groups in heteroaromatic chemistry. Studies on pyrimidines, which are electronically similar to pyridines, show that the -SO₂Me group is readily displaced by various nucleophiles, including amines and alkoxides, often under mild conditions.[11]

  • Reactivity towards Biological Nucleophiles: The disparity is particularly stark with soft nucleophiles. In a comparative study, 2-methylsulfonyl-pyrimidines reacted readily with the biological thiol glutathione (GSH), whereas the corresponding 2-methylthio-pyrimidines (a proxy for a less activated leaving group) showed no observable reaction after 6 hours.[5] This underscores the potent activating nature of the sulfonyl group, making it a valuable tool in the design of targeted covalent inhibitors.

The collective evidence strongly indicates that the methylsulfonyl group is a vastly superior leaving group to the chloro group in pyridine SNAr reactions. Reactions involving methylsulfonylpyridines can be expected to be orders of magnitude faster and proceed under significantly milder conditions than their chloropyridine counterparts.

Practical Considerations and Synthetic Strategy

The choice between a chloro or methylsulfonyl leaving group is a strategic one, dictated by factors such as desired reactivity, substrate complexity, and cost.

Decision_Tree Start Choose Leaving Group for Pyridine SNAr Reactivity High Reactivity & Mild Conditions Needed? Start->Reactivity Cost Is Substrate Cost a Major Constraint? Reactivity->Cost No UseSulfone Use Methylsulfonyl (-SO2Me) Reactivity->UseSulfone Yes Harsh Can Reaction Tolerate Harsh Conditions? Cost->Harsh No ConsiderChloro Consider Chloro (-Cl) Cost->ConsiderChloro Yes (Chloropyridines are cheaper) Harsh->UseSulfone No UseChloro Use Chloro (-Cl) Harsh->UseChloro Yes ConsiderChloro->Harsh

Figure 2: Decision workflow for leaving group selection.

When to Use the Methylsulfonyl (-SO2Me) Group:

  • High Reactivity is Required: For unreactive nucleophiles or when rapid reaction rates are necessary.

  • Mild Conditions are Essential: When working with complex molecules containing sensitive functional groups that would not tolerate the high temperatures or strong bases often required for chloropyridines.

  • Late-Stage Functionalization: The reliability and high efficiency make it ideal for introducing functionality at the end of a long synthetic sequence.

When to Use the Chloro (-Cl) Group:

  • Cost-Effectiveness: Chloropyridines are generally more commercially available and less expensive than their methylsulfonyl counterparts.

  • Sufficient Ring Activation: If the pyridine ring is already highly activated by other strong electron-withdrawing groups (e.g., nitro, cyano), the additional activation from a sulfone may be unnecessary, and the chloro group will suffice.

  • Process Scale-Up: For large-scale industrial syntheses where cost is a primary driver and reaction conditions can be optimized for harsher parameters.

Experimental Protocols

To provide a framework for quantitative comparison, the following protocol outlines a method for determining the relative reaction rates of a 2-chloropyridine and a 2-(methylsulfonyl)pyridine with a model nucleophile, such as morpholine, using HPLC analysis.

Objective: To determine the second-order rate constant (k₂) for the SNAr reaction of 2-chloropyridine and 2-(methylsulfonyl)pyridine with morpholine.

Workflow Overview:

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction & Quenching cluster_analysis Analysis Prep1 Prepare Stock Solutions: - Pyridine Substrate (A) - Nucleophile (Morpholine) (B) - Internal Standard (IS) (C) Prep2 Equilibrate Solutions to Reaction Temperature (e.g., 50 °C) Prep1->Prep2 React Initiate Reaction: Mix A + B in pre-heated vial Prep2->React Sample Withdraw Aliquots at Timed Intervals (t = 0, 5, 15, 30, 60 min, etc.) React->Sample Quench Quench Aliquot in Vial Containing IS (C) and Diluent Sample->Quench HPLC Analyze Quenched Samples by HPLC Quench->HPLC Plot Plot ln([Substrate]/[Substrate]₀) vs. Time HPLC->Plot Calc Calculate k_obs from Slope (Slope = -k_obs) Plot->Calc k2 Calculate k₂ (k₂ = k_obs / [Nucleophile]) Calc->k2

Figure 3: Workflow for kinetic analysis of SNAr reactions.

Materials:

  • 2-Chloropyridine

  • 2-(Methylsulfonyl)pyridine (synthesis may be required via oxidation of 2-(methylthio)pyridine[12])

  • Morpholine (or other desired nucleophile)

  • Anhydrous solvent (e.g., DMSO, DMF, or Acetonitrile)

  • Internal Standard (IS) (e.g., naphthalene, biphenyl - must be inert and chromatographically resolved from all reactants and products)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Preparation of Stock Solutions:

    • Substrate Stock (0.02 M): Accurately weigh and dissolve the pyridine substrate (2-Cl-Py or 2-SO₂Me-Py) in the chosen solvent.

    • Nucleophile Stock (1.0 M): Accurately prepare a solution of morpholine in the same solvent. Rationale: A large excess of the nucleophile (50 equivalents in this case) is used to ensure pseudo-first-order kinetics, where the concentration of the nucleophile remains effectively constant throughout the reaction.[13]

    • Internal Standard (IS) Solution: Prepare a solution of the IS in the solvent at a known concentration.

  • Reaction Execution (Example for one substrate):

    • Equilibrate all stock solutions and the reaction solvent in a temperature-controlled bath (e.g., 50 °C).

    • To a reaction vial, add the nucleophile stock solution and additional solvent. Allow it to equilibrate to the reaction temperature.

    • To initiate the reaction (t=0), add a small, known volume of the pre-heated substrate stock solution. The final concentration of the substrate should be low (e.g., 0.001 M) and the nucleophile high (e.g., 0.05 M).

    • At predetermined time points (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the aliquot by dispensing it into a pre-prepared HPLC vial containing a large volume of the IS solution in a suitable diluent (e.g., acetonitrile/water). Rationale: Quenching rapidly dilutes the reactants, stopping the reaction and preparing the sample for analysis.

  • HPLC Analysis:

    • Analyze each quenched sample by HPLC.

    • Determine the response factor of the pyridine substrate relative to the internal standard.

    • For each time point, calculate the concentration of the remaining pyridine substrate using the peak areas from the chromatogram.

  • Data Analysis:

    • Plot ln([Substrate]t / [Substrate]0) versus time (in seconds).

    • The data should yield a straight line, confirming pseudo-first-order kinetics. The slope of this line is equal to -kobs (the observed rate constant).

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = kobs / [Nucleophile] .

    • Repeat the entire procedure for the other pyridine substrate under identical conditions.

Conclusion

For nucleophilic aromatic substitution on pyridine rings, the methylsulfonyl group is unequivocally a more potent leaving group than the chloro group. Its strong electron-withdrawing nature activates the ring for attack, while its ability to form a highly stable anion ensures rapid departure. This translates into significantly faster reaction rates and the ability to use much milder conditions. While 2-chloropyridines remain synthetically useful, particularly for large-scale applications where cost is paramount, 2-(methylsulfonyl)pyridines offer a superior level of reactivity and control that is often essential in modern drug discovery and complex molecule synthesis. Researchers should consider the methylsulfonyl group as the premier choice when high efficiency and functional group tolerance are critical for success.

References

  • Vertex AI Search Result[1]: Nucleophilic substitution reactions in pyridine. Available at:

  • Hartley, R. C., & Smith, J. E. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. Available at: [Link]

  • ResearchGate[14]: A Computational Study of the SNAr Reaction Mechanisms in 2-Ethoxy-3,5- Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine. Available at: [Link]

  • Pearson+[15]: We have considered nucleophilic aromatic substitution of pyridine... Available at: [Link]

  • ResearchGate[12]: Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. Available at: [Link]

  • Kwan, E. E., et al. (2020). Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. ACS Publications. Available at: [Link]

  • ResearchGate[16]: Molecular Modeling and Computational Study of SNAr Reactions in Dinitropyridines. Available at: [Link]

  • Chambers, R. D., et al. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Available at: [Link]

  • Palled, M. S., & Goudgaon, N. M. (2012). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. World Journal of Chemical Education. Available at: [Link]

  • American Chemical Society[17]: Harnessing the dynamic nature of nucleophilic aromatic substitution for pyridine-based macrocycle construction. Available at: [Link]

  • Enoch, S. J., et al. (2013). The definition of the toxicologically relevant applicability domain for the SNAr reaction for substituted pyridines and pyrimidines. PubMed. Available at: [Link]

  • Barlin, G. B., & Ben-Jannet, H. (1993). The reactivity of some primary amines in S2Ar reactions with 2- and 4-chloro-1-methylpyridinium ions. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • University of Bristol[3]: Pyridines: properties, syntheses & reactivity. Available at: [Link]

  • Gallou, F., et al. (2011). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. Available at: [Link]

  • Chemistry Stack Exchange[2]: Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available at: [Link]

  • Schrödinger, Inc.[18]: Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Available at: [Link]

  • Um, I.-H., et al. (2013). Nonlinear Hammett plots in pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates: change in RDS versus resonance contribution. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate[9]: The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. Available at: [Link]

  • Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics. Available at: [Link]

  • Lu, J., Paci, I., & Leitch, D. C. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science. Available at: [Link]

  • ResearchGate[11]: Nucleophilic Substitution in Some 5-Chloropyrimidines. Available at: [Link]

  • Schrödinger, Inc.[19]: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]

  • SlidePlayer[20]: Nucleophilic Substitution Reactions. Available at: [Link]

  • Deka, K., & Phukan, P. (2015). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character. Journal of Chemical Sciences. Available at: [Link]

  • ChemRxiv[21]: A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Available at: [Link]

  • ResearchGate[22]: SNAr reactions of substituted pyridines with secondary amines in aqueous solution. Available at: [Link]

  • Chemistry Stack Exchange[23]: Difference in leaving group ability due to variation in nucleophiles. Available at: [Link]

  • Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry. Available at: [Link]

  • Khan Academy[6]: Sn1 and Sn2: leaving group. Available at: [Link]

  • Um, I.-H., et al. (2010). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. Available at: [Link]

  • Ramesh, A., Sundar, P. S. S., & Murti, V. V. S. (1981). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. Available at: [Link]

  • Wang, Y., et al. (2023). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY. PMC. Available at: [Link]

  • Nanyang Technological University[24]: Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. Available at: [Link]

  • Bracher, F., & Papke, T. (2002). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. MDPI. Available at: [Link]

  • Um, I.-H., et al. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Semantic Scholar. Available at: [Link]

Sources

A Comparative Guide to IR Spectrum Analysis: Differentiating Carboxylic Acids and Sulfones

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy stands as a rapid and powerful tool for this purpose, providing a unique vibrational fingerprint of a molecule.[1] This guide offers an in-depth comparison of the IR spectral features of two important functional groups: carboxylic acids (-COOH) and sulfones (-SO₂-). While both contain double bonds to oxygen, their spectral signatures are distinct and readily distinguishable with a trained eye. We will delve into the causality behind their characteristic peaks, provide a robust experimental protocol, and present a logical workflow for unambiguous identification.

The Spectroscopic Signature of Carboxylic Acids

The carboxylic acid group is defined by a carbonyl (C=O) and a hydroxyl (O-H) group attached to the same carbon atom. This combination leads to two profoundly characteristic and easily identifiable peaks in the IR spectrum.[2][3]

1. The Exceptionally Broad O-H Stretch: The most telling feature of a carboxylic acid is an extremely broad absorption band appearing in the region of 2500-3300 cm⁻¹ .[2][4] This peak is a direct consequence of strong intermolecular hydrogen bonding. In the solid or liquid phase, carboxylic acids typically exist as hydrogen-bonded dimers. This dimerization creates a wide range of O-H bond strengths, causing the absorption of a broad continuum of IR frequencies, which distinguishes it from the sharper O-H stretch seen in alcohols.[1][4] This broad "hairy beard," as it's sometimes called, is so wide that it often overlaps with the sharper C-H stretching peaks that also reside in this region (~2850-3000 cm⁻¹).[4][5]

2. The Intense C=O Stretch: The carbonyl group in a carboxylic acid gives rise to a strong, sharp absorption peak.[2] Its position is sensitive to the molecular environment:

  • Dimeric (Hydrogen-Bonded): Typically observed between 1700-1725 cm⁻¹ .[1]

  • Monomeric (Free): Appears at a higher frequency, around 1760 cm⁻¹ .[3]

  • Conjugation: If the carboxylic acid is conjugated with an aromatic ring or a double bond, the C=O stretching frequency is lowered by 20-30 cm⁻¹ due to resonance effects.[3]

The combination of the very broad O-H stretch and the intense C=O stretch is a highly reliable diagnostic pattern for identifying a carboxylic acid.[6]

Supporting Peaks: While less prominent, other vibrations can support the identification. A C-O stretching vibration appears in the 1210-1320 cm⁻¹ region, and O-H bending vibrations can be found around 1395-1440 cm⁻¹ and 910-950 cm⁻¹.[4]

The Spectroscopic Signature of Sulfones

The sulfone group (R-SO₂-R') is characterized by a sulfur atom double-bonded to two oxygen atoms. Unlike the single C=O peak, the SO₂ group gives rise to two distinct, strong absorption bands due to the different ways the S=O bonds can stretch relative to each other.

1. Asymmetric S=O Stretch: This is typically the higher frequency and more intense of the two bands, appearing in the range of 1300-1350 cm⁻¹ . This vibration involves one S=O bond stretching while the other compresses.

2. Symmetric S=O Stretch: This band is found at a lower frequency, generally between 1120-1160 cm⁻¹ .[7] It corresponds to both S=O bonds stretching and compressing in phase. The presence of two strong, sharp peaks in these specific regions is the definitive signature of a sulfone group.

The reason for two distinct peaks lies in vibrational coupling. The two S=O oscillators are mechanically coupled through the central sulfur atom, leading to two different vibrational modes (symmetric and asymmetric) with different energies, and thus different absorption frequencies.[8]

Head-to-Head Comparison: A Logic-Based Workflow

The primary differentiating factor is the presence or absence of the broad O-H stretch in the 2500-3300 cm⁻¹ region. If this peak is present alongside a strong carbonyl peak around 1700 cm⁻¹, the compound is almost certainly a carboxylic acid. If it is absent, and instead two strong peaks are observed in the 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹ regions, a sulfone is indicated.

Summary of Key Differentiating Features
FeatureCarboxylic Acid (-COOH)Sulfone (-SO₂-)Causality & Notes
Primary Identifier Very broad O-H stretchTwo strong S=O stretchesThe O-H broadness is due to intense hydrogen bonding.[4] The two S=O peaks arise from symmetric and asymmetric vibrations.[8]
Wavenumber (cm⁻¹) O-H Stretch: 2500-3300 (very broad) C=O Stretch: 1700-1760 (strong, sharp)Asymmetric S=O Stretch: 1300-1350 (strong, sharp) Symmetric S=O Stretch: 1120-1160 (strong, sharp)These are the most reliable diagnostic regions for each functional group.
Peak Intensity O-H: Strong, Broad C=O: Strong, SharpS=O (both): Strong, SharpThe high polarity of the C=O and S=O bonds leads to strong IR absorptions due to a large change in dipole moment during vibration.[9][10]
Supporting Peaks C-O Stretch: 1210-1320 cm⁻¹None typically used for primary IDThe C-O stretch in carboxylic acids can sometimes overlap with the fingerprint region, making it a secondary indicator.
Visual Workflow for Spectral Analysis

This diagram outlines the decision-making process when analyzing an unknown spectrum for these functional groups.

G start Analyze IR Spectrum (4000-600 cm⁻¹) check_OH Is there a very broad peak in the 2500-3300 cm⁻¹ region? start->check_OH check_CO Is there a strong, sharp peak in the 1700-1760 cm⁻¹ region? check_OH->check_CO  Yes check_SO2 Are there two strong, sharp peaks around 1300-1350 cm⁻¹ AND 1120-1160 cm⁻¹? check_OH->check_SO2  No is_acid Carboxylic Acid Identified check_CO->is_acid  Yes not_acid Not a Carboxylic Acid. Continue analysis. check_CO->not_acid  No is_sulfone Sulfone Identified check_SO2->is_sulfone  Yes other_fg Other Functional Group check_SO2->other_fg  No

Caption: Decision workflow for differentiating carboxylic acids and sulfones.

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a widely used Fourier-Transform Infrared (FTIR) sampling technique due to its minimal sample preparation and ease of use.[11] It is ideal for the analysis of solid powders, viscous liquids, and films.

Objective: To obtain a clean, interpretable IR spectrum for the identification of carboxylic acid or sulfone functional groups.

Methodology: ATR-FTIR Spectroscopy

G cluster_prep Preparation cluster_sample Analysis cluster_post Post-Analysis clean_crystal 1. Clean ATR Crystal (e.g., with isopropanol) background 2. Collect Background Spectrum clean_crystal->background apply_sample 3. Apply Sample to Crystal background->apply_sample apply_pressure 4. Apply Pressure Arm apply_sample->apply_pressure collect_spectrum 5. Collect Sample Spectrum apply_pressure->collect_spectrum clean_again 6. Clean Crystal Thoroughly collect_spectrum->clean_again process_data 7. Process & Analyze Data clean_again->process_data

Caption: Standard workflow for ATR-FTIR sample analysis.

Step-by-Step Procedure:

  • Instrument Preparation & Background Scan:

    • Action: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Use a solvent like isopropanol on a non-abrasive wipe to clean the surface.

    • Causality: The instrument must first record a spectrum of the ambient environment (air, CO₂, water vapor). This "background" is then automatically subtracted from the sample spectrum to ensure the resulting peaks are only from the sample itself.[12] A clean crystal is essential for a flat baseline.

  • Sample Application:

    • Action (Solids): Place a small amount of the solid powder (a few milligrams is sufficient) onto the center of the ATR crystal to completely cover it.[13]

    • Action (Liquids): Place a few drops of the liquid onto the crystal.[12]

    • Causality: The IR beam interacts with the sample via an "evanescent wave" that penetrates only a few micrometers into the sample.[11] Therefore, ensuring intimate contact between the sample and the crystal surface is critical for obtaining a strong, high-quality signal.

  • Apply Pressure & Collect Spectrum:

    • Action: Swing the pressure arm over the sample and lower the tip to apply firm, even pressure. This is especially important for solid samples. Initiate the sample scan using the instrument software. Typical settings might be 32 scans at a resolution of 4 cm⁻¹.

    • Causality: For solids, the pressure ensures voids are minimized and contact with the crystal is maximized. For both solids and liquids, it ensures a consistent path length for the evanescent wave, leading to reproducible results.

  • Cleaning and Data Processing:

    • Action: After analysis, retract the pressure arm, remove the bulk of the sample, and clean the crystal thoroughly as in Step 1. The resulting spectrum can be processed using the software for baseline correction or other adjustments if necessary.

    • Causality: Proper cleaning prevents cross-contamination between samples. Baseline correction can help to account for scattering effects or instrumental drift, making peak identification more accurate.

Conclusion: A Synthesis of Evidence

While both carboxylic acids and sulfones are polar functional groups containing double bonds to oxygen, their IR spectral signatures are unambiguous. The key to differentiation lies in a systematic approach: first, scan the high-frequency region for the tell-tale broad O-H stretch of a carboxylic acid. If absent, shift focus to the 1100-1400 cm⁻¹ region for the characteristic dual S=O stretching bands of a sulfone. By understanding the physical origins of these vibrations—hydrogen bonding for the former and vibrational coupling for the latter—and by employing a robust experimental technique like ATR-FTIR, researchers can confidently and accurately elucidate molecular structures, a critical step in the landscape of chemical research and drug development. For ultimate structural confirmation, it is always best practice to use IR spectroscopy in conjunction with other analytical methods such as NMR and mass spectrometry.[14]

References

  • TutorChase. What peaks would indicate a carboxylic acid in IR spectroscopy? [Online] Available at: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Online] Available at: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). [Online] Available at: [Link]

  • Oregon State University. Spectroscopic Features of Carboxylic Acids. (2020). [Online] Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Online] Available at: [Link]

  • Smith, B.C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Online] Available at: [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). [Online] Available at: [Link]

  • ResearchGate. Infrared Spectra of Sulfones and Related Compounds. (2025). [Online] Available at: [Link]

  • University of Wisconsin-Madison. CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. [Online] Available at: [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). [Online] Available at: [Link]

  • University of Houston. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Online] Available at: [Link]

  • JoVE. Video: IR Frequency Region: Alkene and Carbonyl Stretching. (2024). [Online] Available at: [Link]

  • Crunch Chemistry. Interpreting an infrared spectrum. (2025). [Online] Available at: [Link]

  • ResearchGate. Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. [Online] Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. (2025). [Online] Available at: [Link]

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Online] Available at: [Link]

  • ACS Publications. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. (2022). [Online] Available at: [Link]

  • PMC. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. (2022). [Online] Available at: [Link]

  • Virginia Tech. Sample Preparation – FT-IR/ATR. [Online] Available at: [Link]

  • Semantic Scholar. The vibrational spectra of sulfones. [Online] Available at: [Link]

  • University of Washington. Fourier Transform Infrared Spectroscopy. [Online] Available at: [Link]

  • Khan Academy. Symmetric and asymmetric stretching. [Online] Available at: [Link]

  • Chemistry Steps. Interpreting IR Spectra. (2025). [Online] Available at: [Link]

  • ACS Publications. Studies in the Sulfone Series. VIII. Infrared Absorption Spectra and Structure of Some Substituted Diphenyl Sulfones and Sulfoxides. [Online] Available at: [Link]

  • ACS Publications. Infrared Spectra of Sulfones and Related Compounds. [Online] Available at: [Link]

  • Semantic Scholar. CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. [Online] Available at: [Link]

  • YouTube. Factors that influence IR absorption spectra. (2017). [Online] Available at: [Link]

  • Cuesta College. INFRARED SPECTROSCOPY (IR). [Online] Available at: [Link]

  • Quora. How can IR spectroscopy be used to identify different organic compounds.... (2024). [Online] Available at: [Link]

  • Smith, B.C. (2021). The Grand Review II: Why Do Different Functional Groups Have Different Peak Heights and Widths?. Spectroscopy Online. [Online] Available at: [Link]

  • Michigan State University. Infrared Spectroscopy. [Online] Available at: [Link]

Sources

Validating structure of 4-(Methylsulfonyl)nicotinic acid via C13 NMR

Validating 4-(Methylsulfonyl)nicotinic Acid: A Comparative Guide to C NMR Structural Confirmation

Content Type: Technical Validation Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers Focus: Structural elucidation and purity assessment via Carbon-13 NMR

Executive Summary

In drug discovery, This compound serves as a critical scaffold, particularly in the synthesis of COX-2 inhibitors and other anti-inflammatory agents. Its structural integrity is defined by two key functionalities: the electron-withdrawing methylsulfonyl group (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


)carboxylic acid

Common synthetic routes involves the oxidation of the precursor 4-(methylthio)nicotinic acid or nucleophilic substitution on 4-chloronicotinic acid .[1] Consequently, the primary analytical challenge is not just identifying the product, but rigorously distinguishing it from the unoxidized sulfide intermediate or unreacted chloro-starting material.[2]

While LC-MS provides mass confirmation, it often fails to unambiguously distinguish between regioisomers or subtle oxidation states without extensive fragmentation studies.[2] ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


C NMR stands as the definitive "Gold Standard"

The Analytical Challenge: Why C NMR?

Comparative Analysis of Detection Methods
Featurengcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

H NMR
LC-MS (ESI)

C NMR (Recommended)
Primary Utility Proton counting, J-coupling analysis.Molecular weight, trace impurity detection.[2][3]Carbon skeleton mapping, quaternary carbon detection.[2]
Limitation The ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

and

methyl singlets are often close in shift (~2.5 vs 3.2 ppm), leading to ambiguity in mixtures.[2]
Hard to distinguish regioisomers (e.g., 2- vs 4-substituted) as they often have identical fragmentation.[1][2]Definitive separation of methyl signals (15 ppm vs 44 ppm) and direct observation of the carbonyl.
Structural Specificity Moderate.[2] Blind to C-SO2, C-COOH, and quaternary carbons.[2]Low (for isomer differentiation).[1][2]High. Directly observes the C4 ipso carbon and the specific oxidation state of the methyl group.[2]

Experimental Protocol

To ensure high-resolution data capable of distinguishing the target from impurities, the following protocol is recommended.

Sample Preparation[1][2][3][4][5]
  • Solvent: DMSO-dngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
      is the solvent of choice. Nicotinic acid derivatives often exhibit poor solubility in CDClngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
    
    
    
    .[2] DMSO also prevents the dimerization of carboxylic acids, sharpening the carbonyl peak.[2]
  • Concentration: 30–50 mg in 0.6 mL solvent.[2]

  • Additive (Expert Tip): Add 10-20 ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    L of Chromium(III) acetylacetonate [Cr(acac)
    
    
    ]
    (0.05 M solution).
    • Reasoning: The quaternary carbons (C3, C4, COOH) have very long spin-lattice relaxation times (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      ).[2] Without a relaxation agent, these peaks may be invisible or non-integrable in standard scans. Cr(acac)ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
      
      
      
      shortens
      
      
      , ensuring all carbons are visible.[2]
Instrument Parameters
  • Frequency: 100 MHz or higher (for

    
    C).
    
  • Pulse Sequence: Proton-decoupled ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    C (typically zgpg30 or equivalent).[2]
    
  • Relaxation Delay (D1): Set to 2–3 seconds (if using Cr(acac)

    
    ) or >5 seconds  (without agent) to capture the quaternary carbonyl signal.
    
  • Scans: Minimum 512 scans (due to the lower sensitivity of

    
    C and splitting of the C-F bonds if fluorine is present elsewhere, though not applicable here).
    

Structural Validation Logic & Data

The "Smoking Gun" Signals

The validation rests on three distinct spectral regions. The shift of the methyl carbon is the binary "Yes/No" checkpoint for the sulfone group.[2]

Table 1: Diagnostic Chemical Shift Comparison (in DMSO-d

)
Carbon PositionTarget: 4-(Methylsulfonyl) Alt 1: 4-(Methylthio) (Precursor)Alt 2: 4-Chloro (Starting Mat.)Diagnostic Value
Methyl (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

)
~43.0 - 45.0 ppm ~14.0 - 16.0 ppm AbsentCRITICAL. The +30 ppm downfield shift confirms oxidation from S to SO

.
Carbonyl (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

)
~165.0 - 167.0 ppm ~166.0 ppm~166.0 ppmConfirms the acid functionality; differentiates from nitrile/ester derivatives.
C4 (Ipso to S/Cl) ~145.0 - 150.0 ppm ~148.0 ppm~140.0 ppmThe sulfone is strongly electron-withdrawing, deshielding the ring carbons relative to the chloro-analog.
C2 (Ortho to N) ~150.0 - 154.0 ppm ~152.0 ppm~151.0 ppmCharacteristic of pyridine ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

-carbons.[2]
C6 (Ortho to N) ~152.0 - 155.0 ppm ~150.0 ppm~152.0 ppmConfirms the pyridine ring integrity.[1]
ngcontent-ng-c747876706="" class="ng-star-inserted">

Note: Exact shifts may vary by


1-2 ppm depending on concentration and pH, but the relative difference between the Sulfide (15 ppm) and Sulfone (44 ppm) is invariant.
Visualization: Validation Decision Tree

The following diagram outlines the logical flow for interpreting the NMR data to approve or reject the batch.

ValidationLogicStartAcquire 13C NMR(DMSO-d6)CheckMethylCheck Aliphatic Region(10 - 60 ppm)Start->CheckMethylPeak44Peak at ~43-45 ppm?CheckMethyl->Peak44Peak15Peak at ~14-16 ppm?Peak44->Peak15NoCheckCOOHCheck Carbonyl Region(~165 ppm)Peak44->CheckCOOHYesDecisionFailSulfideREJECT:Unoxidized Sulfide IntermediatePeak15->DecisionFailSulfideYesDecisionFailChloroREJECT:4-Chloronicotinic acid(No Methyl Peak)Peak15->DecisionFailChloroNoDecisionPassVALIDATED:This compoundCheckCOOH->DecisionPassPresent

Figure 1: Step-by-step decision tree for spectral validation. The Methyl peak shift is the primary discriminator.[1]

Mechanistic Insight: The Sulfone Effect

Understanding why the shifts occur adds a layer of confidence to the analysis.[2]

  • The Methyl Shift (The Primary Indicator):

    • In the Sulfide (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      ) , the sulfur atom is a weak electron donor by resonance but withdraws by induction. The methyl carbon is relatively shielded (~15 ppm).[1][2]
      
    • In the Sulfone (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      ) , the sulfur is in a high oxidation state (+6). The two double-bonded oxygens exert a massive inductive electron-withdrawing effect. This desheilds the adjacent methyl carbon, pushing it downfield to ~44 ppm. This 30 ppm jump is unmistakable. 
      
  • The Pyridine Ring Currents:

    • The pyridine ring itself is electron-deficient.[2] Adding the ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       group at C4 further depletes electron density from the ring.
      
    • C2 and C6 (adjacent to Nitrogen) typically appear furthest downfield (~150+ ppm) due to the electronegativity of Nitrogen.[1]

    • C3 (attached to COOH) is distinct due to the ipso effect of the carbonyl.[1]

Visualization: Structure-Shift Correlation

StructureMapMethylMethyl Carbon(-CH3)ShiftMe~44 ppm(Deshielded)Methyl->ShiftMeSulfoneSulfone Group(SO2)Sulfone->MethylInductiveWithdrawalRingC4Ring C4(Ipso)Sulfone->RingC4EWG EffectShiftC4~145-150 ppm(Aromatic)RingC4->ShiftC4COOHCarboxylic Acid(COOH)ShiftCOOH~166 ppm(Carbonyl)COOH->ShiftCOOH

Figure 2: Correlation between chemical moieties and observed ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Troubleshooting & Pitfalls

  • Missing Quaternary Carbons: If the peaks at ~166 ppm (COOH) or ~148 ppm (C4) are missing, your relaxation delay (D1) is likely too short.[1][2] Remedy: Increase D1 to 5s or add Cr(acac)

    
    .
    
  • Solvent Peaks: DMSO-dngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     presents a septet at ~39.5 ppm.[2] This can sometimes overlap with the sulfone methyl peak (~43-45 ppm).[1][2] Remedy:  Ensure high shimming quality. The product methyl will be a sharp singlet, distinct from the solvent multiplet.[2]
    
  • pH Sensitivity: The chemical shift of the COOH carbon and the C3 ring carbon will move if the sample contains residual base (forming the carboxylate salt).[1] Remedy: Ensure the sample is neutral or slightly acidic.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for general SCS rules and pyridine shifts).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1][2] Spectral Database for Organic Compounds (SDBS). [Link] (Authoritative source for pyridine and sulfone reference spectra).[1][2]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Source for specific substituent chemical shift increments for sulfones).

  • Katritzky, A. R., & Pozharskii, A. F. (2000).[2] Handbook of Heterocyclic Chemistry. Pergamon. (Detailed analysis of pyridine ring currents and substituent effects).

Safety Operating Guide

Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of 4-(Methylsulfonyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its use in experimentation. The final and critical step of proper disposal is paramount for ensuring laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe and effective disposal of 4-(Methylsulfonyl)nicotinic acid, moving beyond a simple checklist to explain the rationale behind each procedural choice.

I. Understanding the Hazard Profile: A Foundation for Safe Disposal

Before initiating any disposal procedure, it is crucial to understand the potential hazards associated with this compound. Based on data for the closely related compound, nicotinic acid, the following hazards should be anticipated[2][3][4]:

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[2][4]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[2]

  • Aquatic Toxicity: The compound is considered harmful to aquatic life.[2][3]

The presence of the methylsulfonyl group, while not drastically altering the core hazards of the nicotinic acid structure in this context, underscores the importance of treating this compound as a potentially hazardous substance. Therefore, it must be disposed of as chemical waste and not released into the sanitary sewer system.

II. The Disposal Workflow: A Step-by-Step Protocol

This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.

Before handling any waste containing this compound, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Wear chemical safety goggles or a face shield.[2][3][4]

  • Hand Protection: Use nitrile or other chemically resistant gloves.[5]

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[5]

Proper segregation of chemical waste is critical to prevent dangerous reactions within the waste container.

  • Designated Waste Container: Use a dedicated, clearly labeled container for this compound waste.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect un-used or contaminated solid this compound, as well as contaminated consumables (e.g., weighing papers, gloves, and pipette tips), in a designated solid hazardous waste container.[1]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and sealed liquid hazardous waste container.[1]

  • Incompatible Materials: Avoid mixing this waste with strong oxidizing agents.[6] While not a sulfonyl halide, it is prudent to also avoid mixing with bases or reactive chemicals unless a specific neutralization protocol is being followed under controlled conditions.[7]

Properly managed and labeled waste containers are essential for safety and regulatory compliance.

  • Container Integrity: Use containers that are in good condition, with no cracks or leaks, and have a secure, tight-fitting lid.[8][9] The original product container, if empty and in good condition, can be a suitable option.[9]

  • Labeling: All waste containers must be clearly and accurately labeled.[1] The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • A description of the contents (e.g., "Solid Waste" or "Aqueous Solution")

    • The primary hazards (e.g., "Irritant")

    • The date the waste was first added to the container.

Waste containers should be stored in a designated and safe location pending final disposal.

  • Location: Store waste in a well-ventilated area, away from general laboratory traffic.[2]

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment (e.g., a plastic tub) to contain any potential leaks.[10]

  • Segregation: Store the this compound waste away from incompatible materials.[9]

The final disposal of hazardous chemical waste must be handled by trained professionals.

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1] They are equipped to manage the final disposal in compliance with all local, state, and federal regulations.

  • Incineration: The recommended method for the disposal of many pharmaceutical and organic chemical wastes is high-temperature incineration in a facility equipped with appropriate scrubbers to neutralize harmful combustion byproducts.[1]

III. Decontamination of Labware

Any laboratory equipment that has come into contact with this compound must be thoroughly decontaminated.

  • Initial Rinse: The first rinse of any contaminated glassware should be collected and disposed of as hazardous liquid waste.[10]

  • Thorough Cleaning: After the initial rinse, wash the glassware with an appropriate laboratory detergent and water.

  • Final Rinse: Rinse with deionized water.

IV. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate and Secure: Alert others in the area and evacuate if necessary. Restrict access to the spill area.

  • Assess the Spill: Determine the extent of the spill and if it is safe for you to clean up. For large or unmanageable spills, contact your institution's EHS or emergency response team immediately.

  • PPE: Don the appropriate PPE before attempting to clean up a spill.

  • Containment and Cleanup:

    • Solids: Carefully sweep or scoop up the spilled solid material, minimizing dust generation. Place the material in a labeled hazardous waste container.

    • Liquids: Use an inert absorbent material (e.g., vermiculite or sand) to absorb the spilled liquid. Collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent or detergent, collecting the cleaning materials as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department, following your institution's specific procedures.

Diagrams for Clarity

Disposal Workflow for this compound

G Start Start: Handling This compound Waste PPE Step 1: Wear Appropriate PPE Start->PPE Segregate Step 2: Segregate Waste PPE->Segregate SolidWaste Solid Waste (Compound, Gloves, etc.) Segregate->SolidWaste LiquidWaste Liquid Waste (Solutions) Segregate->LiquidWaste Label Step 3: Label Waste Container SolidWaste->Label LiquidWaste->Label Store Step 4: Temporary Storage in Lab Label->Store EHS Step 5: Contact EHS for Disposal Store->EHS End End: Proper Disposal (Incineration) EHS->End

Caption: A flowchart illustrating the step-by-step process for the proper disposal of this compound waste.

References

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • Google Patents. (n.d.). CN110092747A - Niacin recycling, refining methd and wastewater treatment method in one kind waste water containing niacin.
  • CHIMIA. (n.d.). A Catalytic Green Process for the Production of Niacin. Retrieved from [Link]

  • JETIR.org. (n.d.). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Retrieved from [Link]

  • Frontiers. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Retrieved from [Link]

  • PMC. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]

  • PCCA. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • UAB. (n.d.). Chemical Safety and Waste Management Manual. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]

  • University of Louisville. (n.d.). Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL. Retrieved from [Link]

  • University of Illinois. (2025). Chemical Waste Procedures | Division of Research Safety. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.